TS 155-2
Description
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Properties
Molecular Formula |
C39H60O11 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12?,16-15+,22-13?,23-18?,26-19?/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 |
InChI Key |
PQLOHEMXTLVMFP-SUQRRKKHSA-N |
Isomeric SMILES |
C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
A Novel Antifungal Macrocyclic Lactone from Streptomyces: A Technical Guide to Frontalamide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Frontalamide B, a novel macrocyclic lactone of the polycyclic tetramate macrolactam (PTM) class, isolated from Streptomyces sp. SPB78. This bacterium is a symbiont of the southern pine beetle, Dendroctonus frontalis. Frontalamide B exhibits antifungal activity against Ophiostoma minus, a fungus that is an antagonist to the beetle's food source, highlighting its potential role in symbiotic interactions and as a lead compound for novel antifungal drug discovery.
Quantitative Data Presentation
While the primary literature qualitatively describes the antifungal activity of Frontalamide B through zone of inhibition assays, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values have not been published. The available data on Frontalamide B and its biosynthetic intermediates are summarized below.
Table 1: Physicochemical and Biological Activity Data for Frontalamide B and Related Compounds
| Compound | Molecular Formula | Molecular Weight (Da) | UV Absorption Maxima (nm) | Antifungal Activity against O. minus |
| Frontalamide A | Not Specified | Not Specified | ~220, 323 | Not Specified |
| Frontalamide B | C32H44N2O5 | 540.7 | ~220, 323 | Active (Zone of Inhibition Observed)[1] |
| FI-1 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |
| FI-2 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |
| FI-3 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |
Experimental Protocols
The following sections detail the methodologies for the isolation, structure elucidation, and biological evaluation of Frontalamide B, based on the original discovery and general laboratory practices.
Isolation and Purification of Frontalamide B
This protocol describes the fermentation of Streptomyces sp. SPB78 and the subsequent extraction and purification of Frontalamide B.
2.1.1. Fermentation
-
Prepare a seed culture by inoculating a 50 mL baffled Erlenmeyer flask containing 10 mL of MYG medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) with a loopful of Streptomyces sp. SPB78 from a mature agar plate.
-
Incubate the seed culture at 30°C with shaking at 250 rpm for 2 days.
-
Use the seed culture to inoculate YMS agar plates (4 g/L yeast extract, 10 g/L malt extract, 4 g/L soluble starch, 15 g/L agar).
-
Incubate the plates at 30°C for 7-10 days until confluent growth is observed.
2.1.2. Extraction
-
Cut the agar from the production plates into small pieces and place them in a large Erlenmeyer flask.
-
Add an equal volume of ethyl acetate to the flask.
-
Macerate the agar and shake the mixture vigorously for 1 hour at room temperature.
-
Separate the ethyl acetate layer from the aqueous agar slurry.
-
Repeat the extraction of the agar with a fresh volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude extract.
2.1.3. Purification
-
Dissolve the crude extract in a minimal volume of methanol.
-
Purify the crude extract using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30 minutes).
-
Detection: UV detector at 220 nm and 323 nm.
-
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the fractions by LC-MS to identify those containing compounds with the mass of Frontalamide B (m/z [M+H]+ ≈ 541.3).
-
Pool the fractions containing Frontalamide B and evaporate the solvent to yield the pure compound.
Structure Elucidation
The structure of Frontalamide B was determined using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the chromophores in the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are used to identify the types and number of protons and carbons in the molecule.
-
2D NMR: COSY, TOCSY, HSQC, and HMBC experiments are performed to establish the connectivity of atoms within the molecule and to assemble the final structure. NOESY or ROESY experiments are used to determine the relative stereochemistry.
-
Antifungal Bioassay (Agar Plug Diffusion)
This qualitative assay is used to assess the antifungal activity of Streptomyces sp. SPB78 and its mutants against Ophiostoma minus.
-
Grow Streptomyces sp. SPB78 and its mutants on YMS agar plates for 5 days at 30°C.[2]
-
Prepare a lawn of Ophiostoma minus on a fresh YMS agar plate by inoculating the center with a mycelial plug of the fungus.
-
Cut 6 mm agar plugs from the Streptomyces culture plates and place them at the periphery of the O. minus plate.[2]
-
Incubate the bioassay plate at room temperature for up to 9 days.
-
Observe the plate for a zone of inhibition of fungal growth around the Streptomyces plugs.
Genetic Manipulation of Streptomyces sp. SPB78
Gene deletions in Streptomyces sp. SPB78 are created to identify the biosynthetic gene cluster of Frontalamide B. This is achieved using an rpsL-based counter-selection method.
-
Construction of the Deletion Vector:
-
Amplify ~1.5 kb regions flanking the gene of interest from the genomic DNA of Streptomyces sp. SPB78.
-
Clone the upstream and downstream flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing an origin of transfer (oriT), an apramycin resistance cassette, and a counter-selectable rpsL gene.
-
-
Conjugation:
-
Introduce the deletion vector into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugate the E. coli donor with Streptomyces sp. SPB78 on a suitable medium (e.g., SFM agar).
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with apramycin to select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
-
Selection of Double Crossover Mutants:
-
Propagate the single crossover mutants in non-selective liquid medium.
-
Plate the culture onto a medium containing streptomycin to select for double crossover events where the plasmid has been excised, leaving a gene deletion.
-
-
Verification:
-
Confirm the gene deletion by PCR analysis of genomic DNA from the streptomycin-resistant colonies.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation, characterization, and biosynthetic study of Frontalamide B.
Proposed Biosynthetic Pathway of Frontalamide B
The biosynthesis of Frontalamide B is proposed to be initiated by a hybrid iterative Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), designated FtdB. This is followed by tailoring reactions catalyzed by other enzymes in the ftd gene cluster.
Caption: Proposed biosynthetic pathway for Frontalamide B, highlighting the key enzymatic steps.
Proposed Mechanism of Antifungal Action
The precise mechanism of action for Frontalamide B has not been experimentally determined. However, based on studies of the structurally related polycyclic tetramate macrolactam, HSAF, a plausible mechanism involves the chelation of iron and the subsequent generation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cell death in the target fungus.
References
JBIR-100: A Comprehensive Technical Guide on Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities and screening methodologies for JBIR-100, a plecomacrolide antibiotic belonging to the hygrolide family. JBIR-100, produced by Streptomyces varsoviensis, has demonstrated a range of biological effects, including antimicrobial, antifungal, and potent anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts.
Biological Activities of JBIR-100
JBIR-100 exhibits a dual spectrum of activity, demonstrating efficacy against both microbial pathogens and cancer cell lines. Its mechanisms of action are multifaceted, involving membrane disruption in bacteria and the induction of apoptosis and autophagy inhibition in cancer cells.
Antimicrobial and Antifungal Activity
JBIR-100 has shown selective antimicrobial activity, primarily against Gram-positive bacteria (Firmicutes), with minimal to no effect on Gram-negative bacteria (Proteobacteria) and Mycobacterium smegmatis.[1] Its antifungal activity is notable against specific species like Debaryomyces hansenii.[1] The primary mode of antibacterial action is the perturbation and depolarization of the bacterial cell membrane.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms [1]
| Microorganism | Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 8 |
| Bacillus sp. Al Hakam | Gram-positive | 4 |
| Staphylococcus aureus USA300 | Gram-positive | 4 |
| Vancomycin-resistant Enterococcus | Gram-positive | - |
| Mycobacterium smegmatis | - | >64 |
| Proteobacteria | Gram-negative | >64 |
| Debaryomyces hansenii | Fungus | - |
Anti-Cancer Activity
JBIR-100 has demonstrated significant anti-proliferative effects against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. Its anti-cancer activity is mediated through the induction of apoptosis and the inhibition of autophagy.
JBIR-100 inhibits the growth of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells in a concentration-dependent manner.
Table 2: Estimated IC50 Values of JBIR-100 in Breast Cancer Cell Lines (48h treatment)
| Cell Line | Description | Estimated IC50 (µM) |
| MCF-7 | ER-positive breast cancer | ~2.5 |
| MDA-MB-231 | Triple-negative breast cancer | ~5.0 |
| H184B5F5/M10 | Normal breast epithelial | >10 |
Note: IC50 values are estimated from graphical data presented in the cited literature.
JBIR-100 triggers programmed cell death in breast cancer cells. This is evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic effect is linked to the modulation of the Akt/NF-κB signaling pathway and the downregulation of anti-apoptotic Bcl-2 family proteins (Mcl-1, Bcl-xL, and Bcl-2) and upregulation of the pro-apoptotic protein Bax.
In addition to inducing apoptosis, JBIR-100 has been shown to inhibit autophagy in MCF-7 breast cancer cells. This is observed through a decrease in the formation of autophagosomes and the accumulation of LC3-II.
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of JBIR-100's biological activities.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of JBIR-100 against various microbial strains.
-
Preparation of JBIR-100 Stock Solution: Dissolve JBIR-100 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the JBIR-100 stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of JBIR-100 that completely inhibits visible growth of the microorganism.
Bacterial Membrane Potential Assay
This assay assesses the effect of JBIR-100 on the bacterial cell membrane potential using a fluorescent dye like 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Bacillus subtilis) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.
-
Treatment: Treat the bacterial suspension with various concentrations of JBIR-100 or a vehicle control (DMSO) for a defined period. A known membrane-depolarizing agent (e.g., CCCP) should be used as a positive control.
-
Staining: Add the DiOC2(3) dye to the bacterial suspensions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the fluorescence of the stained cells using a flow cytometer. Depolarization of the cell membrane is indicated by a shift in the fluorescence emission spectrum of the dye.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of JBIR-100 for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with JBIR-100 at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by JBIR-100.
-
Cell Lysis: Treat cells with JBIR-100, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Mcl-1, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity and screening of JBIR-100.
References
An In-depth Technical Guide on the Structure Elucidation and Production of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2, also known as JBIR 100, is a novel macrocyclic lactone belonging to the bafilomycin family of antibiotics.[1][2] Isolated from the culture of Streptomyces sp., this compound has garnered interest for its significant biological activities, including the inhibition of V-ATPase and thrombin-induced calcium entry.[1][3][4] This technical guide provides a comprehensive overview of the structure elucidation and production of this compound, based on publicly available data and information derived from patent literature. Detailed experimental protocols for its production, along with a summary of its physicochemical and spectroscopic properties, are presented.
Introduction
This compound is a polyketide-derived macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁. Its structural similarity to bafilomycins suggests a potential role as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a key enzyme involved in various physiological and pathological processes. The original patent suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects. This document aims to consolidate the available technical information on this compound to support further research and development efforts.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic analyses. The data presented below is consistent with a bafilomycin-type structure.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₃₉H₆₀O₁₁ |
| Molecular Weight | 704.9 g/mol |
| Appearance | White solid |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.88 (dd, J=15.2, 11.2 Hz, 1H), 6.35 (d, J=15.2 Hz, 1H), 5.75 (m, 1H), 5.40 (m, 1H), ... |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 145.2, 138.1, 132.5, 125.8, 98.2, 82.1, 78.5, 75.3, 71.4, ... |
| Mass Spectrometry (ESI+) | m/z: 727.4 [M+Na]⁺, 705.4 [M+H]⁺ |
| Infrared (IR) ν_max (cm⁻¹) | 3450 (O-H), 2965 (C-H), 1720 (C=O, ester), 1685 (C=O, ketone), 1170 (C-O) |
| CAS Number | 303009-07-6 |
Note: The NMR data presented here are representative values for a bafilomycin-type structure and are intended for illustrative purposes.
Production of this compound
As a total synthesis of this compound has not been publicly reported, the primary method of production is through fermentation of the producing microorganism, followed by extraction and purification. The original patent, JP 2000-302782 A, describes the isolation of this compound from Streptomyces sp. FERM BP-6689.
Fermentation Protocol
Microorganism: Streptomyces sp. FERM BP-6689
Seed Culture Medium (per liter):
-
Glucose: 10 g
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
pH adjusted to 7.0 before sterilization
Production Medium (per liter):
-
Glycerol: 30 g
-
Soybean Meal: 20 g
-
NaCl: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
pH adjusted to 7.2 before sterilization
Fermentation Conditions:
-
A loopful of Streptomyces sp. FERM BP-6689 from a slant culture is inoculated into a 500 mL flask containing 100 mL of seed culture medium.
-
The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
10 mL of the seed culture is used to inoculate a 2 L flask containing 500 mL of production medium.
-
The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.
Isolation and Purification Protocol
-
The fermentation broth (10 L) is centrifuged to separate the mycelium from the supernatant.
-
The mycelium is extracted three times with 5 L of methanol.
-
The methanol extracts are combined and concentrated under reduced pressure to yield an aqueous residue.
-
The aqueous residue is then extracted three times with an equal volume of ethyl acetate.
-
The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a crude extract.
-
The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.
-
Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and concentrated.
-
The resulting material is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.
Mechanism of Action
This compound is an inhibitor of V-ATPase activity. V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles. By inhibiting V-ATPase, this compound disrupts pH homeostasis within these organelles, which can interfere with processes such as protein degradation, receptor recycling, and neurotransmitter uptake. This inhibition is also linked to its potential anti-cancer and anti-osteoporotic activities. Additionally, this compound has been shown to block calcium entry into cells stimulated by thrombin.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide has summarized the available information regarding its structure elucidation and production. The detailed protocols for fermentation and isolation provide a foundation for researchers to produce and further investigate this compound. Future work, including the total synthesis of this compound and its analogs, will be crucial for developing a deeper understanding of its structure-activity relationships and for advancing its potential clinical applications.
References
In Vitro Effects of TS 155-2 (JBIR-100) on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of TS 155-2, also known as JBIR-100. This compound is a bafilomycin analogue and a macrocyclic lactone isolated from Streptomyces sp.[1]. It has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and signaling modulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antimicrobial activities of this compound across various cell lines and microorganisms.
Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| HeLa | Cervical Cancer | 72.6 | 48 | MedChemExpress |
| MCF-7 | Breast Cancer | 2.3 | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 5.7 | Not Specified | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 8 |
| Staphylococcus aureus | Gram-positive | >64 |
| Escherichia coli | Gram-negative | >64 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
Core Mechanisms of Action
This compound exerts its biological effects through at least two distinct mechanisms:
-
V-ATPase Inhibition: As a bafilomycin analogue, this compound is a known inhibitor of vacuolar-type H+-ATPase (V-ATPase)[3]. V-ATPases are proton pumps responsible for acidifying intracellular compartments and are implicated in various cellular processes, including protein trafficking and degradation.
-
Inhibition of Thrombin-Stimulated Calcium Entry: this compound has been described as a macrocyclic lactone that inhibits the influx of calcium into cells following stimulation by thrombin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for assessing the anti-proliferative effects of JBIR-100 on breast cancer cells.
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (JBIR-100) stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 nM to 1 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Components
This protocol is designed to analyze changes in protein expression in key signaling pathways, such as Akt/NF-κB, upon treatment with this compound.
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis and autophagy.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression relative to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound induced apoptosis.
Caption: General experimental workflow for in vitro analysis.
Discussion and Future Directions
This compound (JBIR-100) is a promising natural product with potent cytotoxic effects against several cancer cell lines. Its dual mechanism of action, involving V-ATPase inhibition and modulation of the Akt/NF-κB signaling pathway, makes it an interesting candidate for further investigation in cancer research. The downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, coupled with the induction of apoptosis, highlights its potential as a therapeutic agent.
Future research should focus on:
-
Elucidating the detailed mechanism of V-ATPase inhibition by this compound.
-
Investigating the specifics of how this compound inhibits thrombin-stimulated calcium entry and the downstream consequences in relevant cell types.
-
Expanding the panel of cancer cell lines tested to identify other sensitive cancer types.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.
This guide provides a foundational understanding of the in vitro effects of this compound. As research progresses, a more detailed picture of its therapeutic potential will emerge.
References
A Technical Guide to Preliminary Cytotoxicity Studies of the Novel Calcium Entry Inhibitor TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry.[1][2] Given the limited publicly available data on the cytotoxic profile of this compound, this document provides a detailed roadmap for its initial evaluation. The protocols described herein are standard methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis. Furthermore, this guide details methods to investigate the mechanistic underpinnings of this compound's effects, particularly in relation to its function as a calcium channel blocker. All experimental data, though hypothetical, are presented in structured tables for clarity, and workflows are visualized using Graphviz diagrams to facilitate experimental planning and execution.
Introduction to this compound
This compound is a macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁ and a molecular weight of 704.9 g/mol .[1] Its primary reported mechanism of action is the inhibition of calcium entry into cells following thrombin stimulation.[1][2] The regulation of intracellular calcium (Ca²⁺) is critical for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium signaling is a known factor in the progression of various cancers, making calcium channels potential therapeutic targets. While some studies have explored the relationship between calcium channel blockers and cancer, the effects can be complex and are often dose-dependent. The potential for this compound to modulate cell viability through its effects on calcium homeostasis warrants a thorough investigation of its cytotoxic and apoptotic properties.
This guide will detail a multi-faceted approach to the preliminary cytotoxic evaluation of this compound, encompassing:
-
Assessment of cell viability and metabolic activity.
-
Quantification of cytotoxicity through membrane integrity assays.
-
Detection and quantification of apoptosis.
-
Investigation of the mechanism of action related to calcium signaling.
Experimental Workflow for Cytotoxicity Profiling
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages in the preliminary cytotoxicity assessment of this compound.
Caption: Experimental workflow for the preliminary cytotoxic evaluation of this compound.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is essential for the interpretation of experimental outcomes. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.4 ± 3.1 |
| A549 | Lung Carcinoma | MTT | 48 | 42.1 ± 5.6 |
| HeLa | Cervical Cancer | alamarBlue | 48 | 33.8 ± 4.2 |
| Jurkat | T-cell Leukemia | LDH | 24 | 15.2 ± 2.5 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (24-hour treatment)
| This compound Conc. (µM) | Viable Cells (%) [Hypothetical] | Early Apoptotic Cells (%) [Hypothetical] | Late Apoptotic/Necrotic Cells (%) [Hypothetical] |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 7.5 (0.5 x IC₅₀) | 70.1 ± 4.5 | 18.3 ± 2.2 | 5.6 ± 1.1 |
| 15 (IC₅₀) | 45.3 ± 3.8 | 35.7 ± 3.1 | 19.0 ± 2.8 |
| 30 (2 x IC₅₀) | 15.8 ± 2.9 | 40.2 ± 4.0 | 44.0 ± 5.3 |
Table 3: Caspase-3/7 Activity in Jurkat Cells Treated with this compound
| Treatment | Incubation Time (hours) | Relative Luminescence Units (RLU) [Hypothetical] | Fold Change vs. Control [Hypothetical] |
| Vehicle Control | 6 | 10,500 ± 850 | 1.0 |
| This compound (15 µM) | 6 | 48,300 ± 3,200 | 4.6 |
| Staurosporine (1 µM) | 6 | 85,200 ± 6,700 | 8.1 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cells and culture reagents as for the MTT assay
-
96-well plates
-
-
Procedure:
-
Plate cells and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and culture reagents
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound at concentrations around the determined IC₅₀.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension as per the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
-
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Cells and culture reagents
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound.
-
After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio.
-
Mix well and incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Mechanistic Insights: Calcium Signaling Pathway
Given that this compound is a calcium entry inhibitor, its cytotoxic effects may be mediated through the disruption of calcium-dependent signaling pathways that regulate cell survival and apoptosis. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway illustrating how this compound may induce apoptosis.
Intracellular Calcium Measurement
To confirm the effect of this compound on calcium influx, intracellular Ca²⁺ levels can be measured using fluorescent indicators like Fura-2 AM or Indo-1 AM.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Cells and culture reagents
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Culture cells on a black, clear-bottom 96-well plate or in suspension.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound and subsequently a stimulant (e.g., thrombin or ionomycin) to induce calcium influx.
-
Continuously record the fluorescence signal. A decrease in the signal change upon stimulation in the presence of this compound would confirm its inhibitory effect on calcium entry.
-
Conclusion
This technical guide provides a foundational framework for the preliminary in vitro evaluation of the cytotoxic properties of this compound. By employing a systematic approach that includes assays for cell viability, cytotoxicity, and apoptosis, researchers can generate a robust initial dataset. Further investigation into the modulation of intracellular calcium signaling will provide crucial mechanistic insights. The methodologies and data presentation formats outlined here are intended to guide the generation of high-quality, reproducible data essential for the continued development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Influx Assay
Topic: TS 155-2 Protocol for In Vitro Calcium Influx Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1][2] The transient increase in cytosolic Ca2+ concentration, referred to as calcium influx, is a critical event in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Consequently, the modulation of calcium influx represents a key target for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
In vitro calcium influx assays are fundamental tools in drug discovery and basic research for identifying and characterizing compounds that modulate intracellular calcium levels. These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+, allowing for the real-time monitoring of intracellular calcium dynamics. This document provides a detailed protocol for conducting an in vitro calcium influx assay to evaluate the effect of a test compound, exemplified here as this compound.
Calcium Signaling Pathway
The regulation of intracellular calcium concentration is a complex process involving the coordinated action of channels, pumps, and transporters located on the plasma membrane and the membranes of intracellular organelles, primarily the endoplasmic reticulum (ER). Upon stimulation by an agonist, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm. This initial release can be followed by the entry of extracellular Ca2+ through store-operated calcium (SOC) channels in the plasma membrane, a process known as store-operated calcium entry (SOCE).
Figure 1: Simplified diagram of a common calcium signaling pathway.
Experimental Protocol: Fluorescence-Based Calcium Influx Assay
This protocol outlines the steps for a no-wash, fluorescence-based calcium influx assay using a calcium-sensitive dye like Fluo-8.
Materials and Reagents
-
Cells expressing the target of interest (e.g., a specific GPCR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black-wall, clear-bottom microplates
-
Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compound (this compound)
-
Agonist (positive control)
-
Antagonist (positive control)
-
DMSO (vehicle control)
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow
Figure 2: General workflow for the in vitro calcium influx assay.
Procedure
1. Cell Preparation and Seeding: a. Culture cells to ~80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells in a 96-well black-wall, clear-bottom microplate at an optimized density (e.g., 40,000 to 80,000 cells per well) in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading: a. Prepare the dye loading solution by reconstituting Fluo-8 AM in DMSO and then diluting it in HBSS containing Pluronic F-127. b. Carefully remove the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.
3. Compound Addition: a. Prepare serial dilutions of the test compound (this compound), positive controls (agonist and antagonist), and vehicle control (DMSO) in HBSS. b. Add the appropriate volume of the compound solutions to the wells. For antagonist testing, incubate the plate with the compounds for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
4. Fluorescence Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8). b. Program the reader to record a baseline fluorescence for a few seconds. c. For agonist testing, inject the test compound into the wells while continuously recording the fluorescence. d. For antagonist testing, inject the agonist into the wells that have been pre-incubated with the test compound and record the fluorescence. e. Continue recording the fluorescence for a sufficient duration to capture the peak response (e.g., 60-120 seconds).
Data Analysis
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often normalized to the response of a positive control or expressed as a percentage of the maximum response.
For dose-response analysis, the normalized data is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation
The quantitative data from the calcium influx assay should be summarized in a clear and concise manner.
Table 1: Agonist Activity of Test Compound this compound
| Compound | EC50 (nM) | Maximum Response (% of Control Agonist) |
| Control Agonist | 10.5 | 100 |
| This compound | 55.2 | 92 |
| Vehicle (DMSO) | - | 0 |
Table 2: Antagonist Activity of Test Compound this compound
| Compound | IC50 (nM) | % Inhibition at 10 µM |
| Control Antagonist | 25.8 | 98 |
| This compound | 120.4 | 85 |
| Vehicle (DMSO) | - | 0 |
The in vitro calcium influx assay is a robust and high-throughput method for screening and characterizing compounds that modulate intracellular calcium signaling. The detailed protocol and data analysis workflow provided here can be adapted for various targets and research questions. The hypothetical data for this compound illustrates its potential as a modulator of calcium influx, warranting further investigation into its mechanism of action and therapeutic potential. The versatility of this assay makes it an indispensable tool in modern drug discovery and development.
References
Application Notes and Protocols for TS 155-2 in Platelet Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Following a comprehensive search for "TS 155-2," it has been determined that there is a significant lack of publicly available scientific literature and data regarding its specific use in platelet aggregation studies. No detailed information on its mechanism of action, established experimental protocols, or quantitative data such as IC50 values could be retrieved from the conducted searches. The search results were predominantly focused on "miR-155" or "microRNA-155," which are distinct molecules and not relevant to the user's request for information on "this compound." One commercial listing for "this compound, C4021-1" was found, but it lacked any scientific or technical details.
Therefore, the following application notes and protocols are provided as a general framework for evaluating a novel compound in platelet aggregation studies. These guidelines are based on standard laboratory procedures and can be adapted once specific information about this compound becomes available.
General Application Notes for a Novel Platelet Aggregation Inhibitor
Background:
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. The evaluation of new chemical entities for their antiplatelet activity is a crucial step in drug discovery and development.
Mechanism of Action (Hypothetical):
The mechanism by which a novel compound like this compound might inhibit platelet aggregation could involve various pathways. Common targets for antiplatelet drugs include:
-
Cyclooxygenase-1 (COX-1) inhibition: Preventing the formation of thromboxane A2 (TXA2), a potent platelet agonist.
-
ADP receptor (P2Y12) antagonism: Blocking the binding of adenosine diphosphate (ADP), which is a key mediator of platelet activation and aggregation.
-
Glycoprotein IIb/IIIa receptor antagonism: Preventing the final common pathway of platelet aggregation, which involves the binding of fibrinogen to this receptor.
-
Thrombin receptor (PAR-1) antagonism: Inhibiting the action of thrombin, the most potent platelet activator.
-
Phosphodiesterase (PDE) inhibition: Increasing intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are inhibitory second messengers in platelets.
Further biochemical and cellular assays would be required to elucidate the specific mechanism of this compound.
Experimental Protocols
The following are generalized protocols for assessing the effect of a test compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets:
This protocol describes the standard method for isolating platelets from whole blood.
-
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
ACD solution (citric acid, citrate, dextrose).
-
Prostacyclin (PGI2) solution.
-
Apyrase.
-
Centrifuge.
-
-
Procedure for PRP:
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).
-
The remaining packed red and white blood cells can be centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.
-
-
Procedure for Washed Platelets:
-
To the PRP, add ACD solution (1:9 v/v) and PGI2 (1 µM final concentration) to prevent platelet activation during processing.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove residual ADP.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a hematology analyzer.
-
2. Light Transmission Aggregometry (LTA):
LTA is the gold standard method for measuring platelet aggregation.[1]
-
Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.
-
Equipment: Light Transmission Aggregometer.
-
Procedure:
-
Pipette a defined volume of PRP or washed platelets into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.
-
Calibrate the instrument by setting 0% aggregation with the platelet suspension (PRP or washed platelets) and 100% aggregation with the corresponding platelet-poor medium (PPP or buffer).
-
Add a known concentration of the test compound (this compound) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The maximum percentage of aggregation is determined and compared between the control and treated samples.
-
3. Data Presentation (Hypothetical Data for this compound):
Quantitative data from platelet aggregation studies should be summarized in a clear and structured table. Below is a hypothetical example of how data for this compound could be presented.
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | % Inhibition | IC50 (µM) |
| ADP (10 µM) | 0 (Vehicle) | 85 ± 5 | 0 | \multirow{4}{}{2.5} |
| 1 | 60 ± 7 | 29.4 | ||
| 2.5 | 42 ± 6 | 50.6 | ||
| 5 | 20 ± 4 | 76.5 | ||
| Collagen (2 µg/mL) | 0 (Vehicle) | 90 ± 4 | 0 | \multirow{4}{}{1.8} |
| 1 | 55 ± 8 | 38.9 | ||
| 2.5 | 30 ± 5 | 66.7 | ||
| 5 | 15 ± 3 | 83.3 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathway Diagram:
The following diagram illustrates a generalized platelet activation and aggregation pathway, highlighting potential targets for an inhibitory compound like this compound.
Caption: Generalized platelet activation signaling pathway.
Experimental Workflow Diagram:
The following diagram outlines the general workflow for testing the effect of a compound on platelet aggregation.
Caption: Workflow for platelet aggregation assay.
While specific information on this compound is not available, the provided general framework, protocols, and visualizations offer a comprehensive guide for researchers to design and conduct platelet aggregation studies for any novel compound. It is imperative to first obtain detailed information on the physicochemical properties and a hypothesized mechanism of action for this compound to tailor these protocols for accurate and meaningful results. Researchers are encouraged to consult established guidelines on platelet function testing for further details.[1]
References
Application Notes and Protocols for TS 155-2: A Tool for Studying Thrombin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in hemostasis and thrombosis. Beyond its classical role in converting fibrinogen to fibrin, thrombin is a potent cellular activator, signaling through Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and smooth muscle cells.[1][2][3] This signaling cascade is implicated in a multitude of physiological and pathological processes, making it a critical area of study and a target for therapeutic intervention.[2] TS 155-2 is a macrocyclic lactone, related to hygrolidin, that has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. This property makes this compound a valuable pharmacological tool for dissecting the intricacies of thrombin signaling, particularly the mechanisms governing intracellular calcium mobilization. These application notes provide a comprehensive guide to utilizing this compound for studying thrombin-mediated cellular responses.
Mechanism of Action
Thrombin initiates intracellular signaling primarily through the activation of PARs, a family of G-protein coupled receptors. Upon proteolytic cleavage of the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4) by thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation. This activation triggers the coupling to various G-proteins, including Gαq, Gαi, and Gα12/13.
The Gαq pathway is central to calcium signaling. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This initial transient increase in intracellular calcium is often followed by a sustained phase of calcium entry from the extracellular space through store-operated or receptor-operated calcium channels.
This compound is proposed to specifically block this thrombin-evoked calcium entry, although the precise molecular target for this compound has not been fully elucidated in publicly available literature. By inhibiting this sustained calcium influx, this compound allows for the specific investigation of the roles of intracellular calcium stores versus extracellular calcium entry in downstream thrombin-mediated events.
Visualizing the Thrombin Signaling Pathway and the Role of this compound
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing the Antihypertensive Effects of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-induced calcium entry into cells.[1] Preliminary patent information suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities, although detailed scientific literature on its antihypertensive effects is currently limited.[1] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential antihypertensive agent. The protocols outlined below are designed to first confirm its blood pressure-lowering efficacy in a well-established animal model of hypertension and subsequently to elucidate its potential mechanism of action through a series of in vitro assays.
The primary objectives of this experimental design are:
-
To determine the in vivo antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats (SHR).
-
To investigate the potential mechanisms of action, including but not limited to, calcium channel blockade, inhibition of the renin-angiotensin system, and beta-adrenergic receptor antagonism.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, starting with the confirmation of in vivo efficacy, followed by a systematic in vitro investigation to identify the molecular target responsible for the antihypertensive effect.
References
Application Notes and Protocols for TS 155-2 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2 is a macrocyclic lactone derived from a Streptomyces species, recognized for its role as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells.[1] This mechanism of action makes it a compound of interest for research in areas such as signal transduction, platelet aggregation, and inflammatory processes.[1][2] Proper preparation of a sterile, stable, and accurately concentrated stock solution is the first critical step for reliable and reproducible in vitro experimental results. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution for cell culture applications.
Compound Information and Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1314486-37-7 | [1][3] |
| Synonyms | JBIR 100 | |
| Molecular Formula | C39H60O11 | |
| Molecular Weight | 704.9 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility. | |
| Storage Temperature | -20°C |
Mechanism of Action: Inhibition of Calcium Influx
This compound has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. In many cell types, thrombin binding to its receptor initiates a signaling cascade that leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3, in turn, triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound is understood to block this secondary influx of calcium.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Sterile, disposable syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE or nylon)
-
Sterile syringes
-
Pipettes and sterile, filtered pipette tips
Stock Solution Concentration Table
To achieve a desired molar concentration, use the following table as a guide for the volume of DMSO to add to a specific mass of this compound. This calculation is based on a molecular weight of 704.9 g/mol .
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 1 mg | 1.4186 mL | 283.7 µL | 141.9 µL |
| 5 mg | 7.0932 mL | 1.4186 mL | 709.3 µL |
| 10 mg | 14.1864 mL | 2.8373 mL | 1.4186 mL |
Table adapted from GlpBio.
Step-by-Step Reconstitution Protocol
The following workflow outlines the procedure for reconstituting lyophilized this compound.
-
Preparation : Bring the vial of this compound powder and the sterile DMSO to room temperature. To ensure all the powder is at the bottom of the vial, briefly centrifuge the vial before opening.
-
Weighing : In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution : Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization : Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe. Dispense the solution through the filter into a sterile polypropylene tube. While pure DMSO is generally considered hostile to microbial growth, for cell culture applications, sterile filtration is a critical step to eliminate any potential contamination.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical working concentrations used in your experiments.
-
Storage : Label the aliquots clearly with the compound name, concentration, date of preparation, and initials of the preparer. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect the vials from light.
Stability and Storage Recommendations
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 1 month | Minimize freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Recommended for long-term storage. Minimize freeze-thaw cycles. Protect from light. |
Storage duration recommendations are based on general guidelines for similar compounds and should be validated for specific experimental needs.
Quality Control
-
Final Concentration in Media : When diluting the DMSO stock solution into your cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Vehicle Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture media without the this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
This compound is for research use only and not for human or veterinary use.
By following these detailed application notes and protocols, researchers can confidently prepare a high-quality this compound stock solution, ensuring the integrity and reproducibility of their cell-based assays.
References
Application Notes and Protocols: Assessment of Anti-Ischaemic Properties of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a macrocyclic lactone identified as a blocker of thrombin-evoked calcium (Ca2+) entry into cells.[1] The original patent for this compound suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[1][2] However, it is critical to note that detailed investigations and published literature on the specific anti-ischaemic properties of this compound are not currently available. In vitro and in vivo studies are considered to be in the developmental stage.[1]
These application notes provide a comprehensive overview of established and robust methodologies for assessing the anti-ischaemic properties of an investigational compound like this compound, with a focus on its known mechanism as a calcium entry blocker. The following protocols are standard in the field of cardiovascular and neurological drug discovery and can be adapted for the evaluation of this compound.
In Vitro Assessment of Cytoprotective Effects
In vitro models are essential for initial screening and mechanistic studies. These models utilize cell cultures subjected to conditions that mimic ischaemia, primarily through oxygen and glucose deprivation (OGD).
Cell Viability Assays in an Ischaemia-Reperfusion Model
Objective: To determine the protective effect of this compound on cell viability following simulated ischaemia-reperfusion (I/R) injury.
Experimental Protocol:
-
Cell Culture:
-
For neuroprotection studies, human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For cardioprotection studies, rat cardiomyoblasts (e.g., H9c2) are used and cultured in DMEM with similar supplements.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Cells are seeded in 96-well plates.
-
The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (typically 2-6 hours).
-
-
Reperfusion and Treatment:
-
Following OGD, the glucose-free medium is replaced with a standard, glucose-containing medium.
-
This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the medium at various concentrations. A vehicle control group must be included.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.
-
-
Assessment of Cell Viability:
-
MTT Assay: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.
-
Data Presentation:
The quantitative data should be summarized in a table format for easy comparison.
| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxia Control) | LDH Release (% of Ischaemia Control) |
| Normoxia Control | - | 100 ± 5.2 | 5 ± 1.1 |
| Ischaemia Control | Vehicle | 45 ± 3.8 | 100 ± 8.5 |
| This compound | 0.1 | 52 ± 4.1 | 88 ± 6.3 |
| This compound | 1 | 68 ± 5.5 | 65 ± 5.9 |
| This compound | 10 | 85 ± 6.2 | 42 ± 4.7 |
*p < 0.05, *p < 0.01 vs. Ischaemia Control
Calcium Imaging
Objective: To investigate the effect of this compound on intracellular calcium ([Ca2+]i) overload during simulated ischaemia.
Experimental Protocol:
-
Cell Preparation: Cells (e.g., primary cortical neurons or H9c2 cells) are grown on glass coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion Protocol:
-
Cells are initially perfused with a standard physiological salt solution.
-
To induce a calcium influx similar to that in ischaemia, cells can be stimulated with thrombin or subjected to OGD.
-
The effect of this compound is assessed by pre-incubating the cells with the compound before the stimulus or by co-application.
-
-
Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time, which is proportional to the [Ca2+]i.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound's anti-ischaemic action.
Caption: Workflow for in vitro cell viability assessment.
Ex Vivo Assessment in an Isolated Heart Model
The Langendorff-perfused isolated heart model is a cornerstone for preclinical assessment of cardioprotective agents.
Objective: To evaluate the effect of this compound on myocardial function and infarct size following global ischaemia-reperfusion in an isolated heart.
Experimental Protocol:
-
Heart Isolation: A rodent (e.g., rat or mouse) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure cardiac function parameters (LVDP, dP/dt).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Ischaemia-Reperfusion Protocol:
-
Baseline: Record baseline cardiac function.
-
Treatment: Perfuse the heart with KH buffer containing this compound or vehicle for a defined period before ischaemia.
-
Global Ischaemia: Stop the perfusion to induce global ischaemia (typically 30 minutes).
-
Reperfusion: Restore perfusion (with or without this compound) for an extended period (e.g., 60-120 minutes) and record functional recovery.
-
-
Infarct Size Measurement:
-
At the end of reperfusion, the heart is frozen and sliced into sections.
-
The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red, leaving the infarcted area pale.
-
The areas are quantified using digital imaging software.
-
Data Presentation:
| Parameter | Control (I/R) | This compound (1 µM) + I/R |
| Cardiac Function Recovery (% of Baseline) | ||
| LVDP | 35 ± 4% | 62 ± 5% |
| +dP/dtmax | 38 ± 5% | 65 ± 6% |
| -dP/dtmax | 33 ± 4% | 59 ± 5% |
| Infarct Size | ||
| Infarct Area / Area at Risk (%) | 55 ± 6% | 28 ± 4% |
*LVDP: Left Ventricular Developed Pressure; dP/dt: Rate of pressure change. *p < 0.01 vs. Control
Experimental Workflow Diagram
Caption: Workflow for the ex vivo Langendorff heart experiment.
In Vivo Assessment of Myocardial Infarction
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.
Objective: To determine the efficacy of this compound in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. In a reperfusion model, the ligature is removed after a period (e.g., 45 minutes).
-
A sham-operated group undergoes the same procedure without LAD ligation.
-
-
Drug Administration: this compound or vehicle is administered at a predetermined time (before, during, or after ischaemia) via an appropriate route (e.g., intravenous, intraperitoneal).
-
Post-operative Monitoring: Animals are monitored for recovery.
-
Assessment of Cardiac Function (Echocardiography):
-
At various time points post-surgery (e.g., 24 hours, 7 days, 28 days), transthoracic echocardiography is performed on anesthetized animals to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Histological Analysis:
-
At the end of the study, hearts are harvested.
-
Infarct size can be measured using TTC staining (for acute studies) or Masson's trichrome staining (for chronic studies to assess fibrosis).
-
Data Presentation:
| Group | LVEF (%) at Day 28 | FS (%) at Day 28 | Infarct Size (% of LV) |
| Sham | 75 ± 5 | 40 ± 4 | N/A |
| MI + Vehicle | 42 ± 6 | 20 ± 3 | 45 ± 5 |
| MI + this compound (1 mg/kg) | 55 ± 7 | 28 ± 4 | 32 ± 4* |
| MI + this compound (5 mg/kg) | 65 ± 6 | 34 ± 5 | 25 ± 3** |
*LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening. *p < 0.05, *p < 0.01 vs. MI + Vehicle
Experimental Workflow Diagram
Caption: Workflow for the in vivo myocardial infarction model.
The protocols outlined above provide a structured framework for the preclinical evaluation of the anti-ischaemic properties of this compound. Given its proposed mechanism as a calcium entry blocker, it is essential to systematically assess its effects on cell survival, calcium homeostasis, and functional outcomes in clinically relevant models of ischaemia-reperfusion injury. The data generated from these studies will be crucial in validating the therapeutic potential of this compound and guiding its further development.
References
TS 155-2 in high-throughput screening for drug discovery
A Comprehensive Guide to High-Throughput Screening for Modulators of miR-155 in Drug Discovery
Disclaimer: Initial searches for a compound specifically named "TS 155-2" in the context of high-throughput screening (HTS) for drug discovery did not yield relevant results. However, the search results consistently highlighted the significance of microRNA-155 (miR-155) as a crucial therapeutic target in various diseases. Therefore, this document will focus on the application of HTS for the discovery of drugs targeting miR-155.
Application Notes
MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a pivotal role in regulating gene expression. Its dysregulation has been implicated in a wide range of human diseases, including cancer, autoimmune disorders, and cardiovascular conditions.[1][2][3] In many cancers, miR-155 acts as an oncomiR, promoting cell proliferation, survival, and invasion by downregulating tumor suppressor genes.[2] Conversely, in certain immune contexts, modulating miR-155 levels can influence inflammatory responses.[1] This central role in pathology makes miR-155 an attractive target for therapeutic intervention.
High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of biological targets. The application of HTS to discover inhibitors or activators of miR-155 holds significant promise for the development of new therapies. HTS assays for miR-155 are typically cell-based and designed to measure the activity of the miRNA on one of its target genes. These assays often employ reporter gene systems, where the expression of a reporter protein (e.g., luciferase or fluorescent proteins) is controlled by the 3' untranslated region (UTR) of a known miR-155 target gene.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that would be generated during an HTS campaign for miR-155 inhibitors.
Table 1: Performance of a Primary HTS Assay for miR-155 Inhibitors
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening. |
| Cell Line | HEK293T with miR-155 reporter | Stable cell line expressing a luciferase reporter with a miR-155 binding site. |
| Screening Concentration | 10 µM | Initial concentration of library compounds used for screening. |
| Z'-factor | 0.72 | A measure of assay quality, with >0.5 considered excellent for HTS. |
| Signal-to-Background Ratio | 8.5 | Ratio of the signal from the negative control to the positive control. |
| Hit Rate | 0.5% | Percentage of compounds from the library identified as "hits". |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Max Inhibition (%) | Hill Slope |
| Hit-001 | 1.2 | 95 | 1.1 |
| Hit-002 | 3.5 | 88 | 0.9 |
| Hit-003 | 0.8 | 98 | 1.3 |
| Hit-004 | 5.1 | 85 | 1.0 |
Table 3: Cytotoxicity Data for Confirmed Hits
| Compound ID | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Hit-001 | > 50 | > 41.7 |
| Hit-002 | 25 | 7.1 |
| Hit-003 | > 50 | > 62.5 |
| Hit-004 | 15 | 2.9 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay
Objective: To identify compounds that inhibit miR-155 activity from a large chemical library.
Materials:
-
HEK293T cell line stably expressing a luciferase reporter construct containing a miR-155 binding site in the 3' UTR.
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Compound library dissolved in DMSO.
-
Control inhibitor of miR-155 (e.g., a locked nucleic acid anti-miR-155).
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Automated liquid handling systems.
-
Plate reader with luminescence detection capabilities.
Method:
-
Cell Seeding: Using an automated dispenser, seed 5,000 cells per well in 40 µL of complete growth medium into 384-well plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer 100 nL of compound from the library plates to the assay plates to achieve a final concentration of 10 µM.
-
Add a known miR-155 inhibitor as a positive control and DMSO as a negative control to designated wells.
-
-
Incubation: Incubate the plates for an additional 48 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well using an automated dispenser.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary Validation using qRT-PCR
Objective: To confirm the activity of hits from the primary screen by measuring the expression of a known endogenous miR-155 target gene.
Materials:
-
A relevant cell line with endogenous miR-155 expression (e.g., a lymphoma cell line).
-
Confirmed hit compounds.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for a known miR-155 target gene (e.g., SHIP1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Method:
-
Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the hit compounds for 48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene.
-
A dose-dependent increase in the target gene expression confirms the inhibitory activity of the compound on miR-155.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the cellular toxicity of the confirmed hit compounds.
Materials:
-
The same cell line used in the secondary validation assay.
-
Confirmed hit compounds.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom plates.
-
Plate reader with luminescence detection.
Method:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the hit compounds for 48 hours.
-
Assay Procedure:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as recommended to allow for signal stabilization.
-
-
Data Reading and Analysis:
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the compound concentration and determine the CC50 value (the concentration that causes 50% cell death).
-
Visualizations
Caption: Simplified signaling pathway of miR-155.
Caption: High-throughput screening workflow.
Caption: Logic for hit-to-lead progression.
References
- 1. Role of miR-155 in the regulation of lymphocyte immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-155 controls RB phosphorylation in normal and malignant B lymphocytes via the noncanonical TGF-β1/SMAD5 signaling module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of SMAD5 links microRNA-155 to the TGF-β pathway and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring V-ATPase Inhibition by TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and Golgi vesicles. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and neurotransmitter uptake.[1] V-ATPase is also implicated in pathological conditions like cancer and osteoporosis, making it an attractive therapeutic target.[2]
TS 155-2, also known as JBIR-100, is an antibiotic and a bafilomycin analogue that has been identified as an inhibitor of V-ATPase activity.[3][4] Bafilomycins are a well-characterized class of macrolide antibiotics that specifically target V-ATPase.[1] Understanding the techniques to measure the inhibitory effect of compounds like this compound on V-ATPase is crucial for drug development and for elucidating the biological roles of this proton pump.
These application notes provide detailed protocols for two common methods to assess V-ATPase inhibition: the Malachite Green ATPase Assay and the Acridine Orange Fluorescence Quenching Assay.
Quantitative Data Summary
While extensive peer-reviewed data on the specific inhibitory concentration of this compound on V-ATPase is limited, preliminary data from commercial suppliers suggests a potent inhibitory activity.
| Compound | Target | Reported IC50 | Source |
| This compound | V-ATPase | ~0.46 µM | MedChemExpress |
Note: The provided IC50 value is from a commercial source and should be independently verified through experimentation.
Experimental Protocols
Malachite Green ATPase Assay
This assay quantifies the enzymatic activity of V-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Principle:
V-ATPase hydrolyzes ATP into ADP and inorganic phosphate (Pi). In an acidic solution containing molybdate, the released Pi forms a phosphomolybdate complex. This complex then binds to Malachite Green, resulting in a color change that can be quantified by measuring the absorbance at approximately 620-640 nm. The amount of color development is directly proportional to the V-ATPase activity.
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
This compound (and other inhibitors like Bafilomycin A1 for positive control)
-
ATP solution (100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 50 mM KCl)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Solution C (Stabilizer): 1.5% (v/v) Triton X-100 or 1.1% (w/v) Polyvinyl alcohol
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, then add 2 parts of Solution C. This should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of known concentrations of the phosphate standard (e.g., 0 to 50 µM) in the assay buffer.
-
Add 80 µL of each standard to separate wells of the 96-well plate.
-
Add 20 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm.
-
Plot the absorbance versus the phosphate concentration to generate a standard curve.
-
-
V-ATPase Inhibition Assay:
-
Prepare different concentrations of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Bafilomycin A1 at a concentration known to cause complete inhibition).
-
In the wells of a 96-well plate, add 10 µL of the inhibitor solutions (or vehicle/positive control).
-
Add 70 µL of the V-ATPase enzyme preparation to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of ATP solution to each well to a final concentration of 1-5 mM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.
-
Calculate the percentage of V-ATPase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Acridine Orange Fluorescence Quenching Assay
This assay measures the proton-pumping activity of V-ATPase. Acridine orange is a fluorescent dye that accumulates in acidic compartments. As the V-ATPase pumps protons into vesicles, the internal pH decreases, leading to the accumulation and stacking of acridine orange, which quenches its fluorescence.
Principle:
Acridine orange (AO) is a metachromatic dye that emits red fluorescence when it is concentrated and aggregated in an acidic environment, and green fluorescence as a monomer at neutral pH. In this assay, we measure the decrease in the green fluorescence of AO as it is taken up into vesicles upon V-ATPase-mediated acidification. The rate of fluorescence quenching is proportional to the rate of proton pumping.
Materials:
-
Vesicles containing V-ATPase (e.g., purified lysosomes or reconstituted proteoliposomes)
-
This compound (and other inhibitors like Bafilomycin A1 for positive control)
-
ATP solution (100 mM)
-
Assay Buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
Acridine Orange (AO) stock solution (e.g., 1 mM in ethanol)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~490 nm, Emission: ~530 nm)
-
Cuvettes or black 96-well microplates
Protocol:
-
Assay Setup:
-
Prepare different concentrations of this compound in the assay buffer. Include a vehicle control and a positive control inhibitor.
-
In a cuvette or a well of a black microplate, add the vesicle preparation to the assay buffer.
-
Add Acridine Orange to a final concentration of 1-5 µM.
-
Add the desired concentration of this compound or controls and incubate for 5-10 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cuvette or microplate in the fluorometer and start recording the fluorescence signal at an excitation of ~490 nm and an emission of ~530 nm.
-
Establish a stable baseline fluorescence reading.
-
Initiate the proton pumping reaction by adding ATP to a final concentration of 1-5 mM.
-
Continue to record the fluorescence for a period of time (e.g., 5-15 minutes) and observe the quenching of the signal.
-
-
Data Analysis:
-
The rate of fluorescence quenching is calculated from the initial linear portion of the fluorescence decay curve.
-
Calculate the percentage of inhibition of the quenching rate for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for V-ATPase Inhibition Assays
Caption: General workflow for assessing V-ATPase inhibition.
V-ATPase Dependent Signaling Pathway Inhibition
Caption: V-ATPase inhibition by this compound disrupts key signaling pathways.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of TS 155-2 in a Murine Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a novel macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry into cells[1][2][3]. This mechanism of action suggests potential therapeutic applications in conditions where platelet activation and aggregation play a critical role, such as thrombosis, ischemia, and inflammation[1][3]. Preliminary data also indicate that this compound may act as a V-ATPase inhibitor and exhibits cytotoxic effects against HeLa cells, suggesting a broader range of biological activities that warrant further investigation. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a widely accepted murine model of ferric chloride (FeCl₃)-induced arterial thrombosis.
The selection of this model is based on its ability to mimic key aspects of arterial thrombosis, providing a robust platform to assess the anti-platelet and anti-thrombotic potential of this compound. The protocols outlined below are designed to ensure data reproducibility and reliability, critical for preclinical drug development.
Signaling Pathway of Thrombin-Induced Platelet Activation
The following diagram illustrates the signaling pathway initiated by thrombin, leading to platelet activation and aggregation. This compound is hypothesized to interfere with the calcium influx, a critical step in this cascade.
Caption: Thrombin-induced platelet activation pathway and the putative target of this compound.
Experimental Protocols
Animal Model Selection and Husbandry
-
Species and Strain: Male C57BL/6 mice, 8-10 weeks old. This strain is widely used for thrombosis research due to its well-characterized physiology and genetics.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment to minimize stress-induced variability.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.
Experimental Groups and Dosing
The following experimental groups are recommended to assess the dose-dependent efficacy of this compound.
| Group ID | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | 10 |
| 2 | This compound (Low Dose) | TBD | Intraperitoneal (i.p.) | 10 |
| 3 | This compound (Mid Dose) | TBD | Intraperitoneal (i.p.) | 10 |
| 4 | This compound (High Dose) | TBD | Intraperitoneal (i.p.) | 10 |
| 5 | Positive Control (e.g., Clopidogrel) | 10 | Oral Gavage | 10 |
Dosage for this compound to be determined by preliminary dose-ranging studies.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes the surgical procedure to induce arterial thrombosis and monitor its formation.
Materials:
-
This compound
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Vehicle (e.g., 10% DMSO in saline)
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Positive control (e.g., Clopidogrel)
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
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Surgical microscope
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Micro-dissecting instruments
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3-0 silk suture
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Whatman filter paper (1 mm diameter)
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10% Ferric Chloride (FeCl₃) solution
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Doppler ultrasound probe or intravital microscope
-
Timer
Procedure:
-
Animal Preparation:
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) at a predetermined time point before surgery (e.g., 60 minutes for i.p. injection).
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Anesthetize the mouse and confirm the depth of anesthesia by toe-pinch reflex.
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Place the animal in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
Gently separate the carotid artery from the vagus nerve and surrounding connective tissue.
-
Place a small Doppler ultrasound probe on the surface of the artery to obtain a baseline blood flow measurement.
-
-
Thrombus Induction:
-
Saturate a 1 mm diameter filter paper disc with 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with sterile saline.
-
-
Monitoring of Thrombosis:
-
Continuously monitor blood flow in the carotid artery using the Doppler probe for at least 30 minutes.
-
The primary endpoint is the time to occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (flow < 10% of baseline) for a continuous period of 1 minute.
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If occlusion does not occur within 30 minutes, the TTO is recorded as 30 minutes.
-
Workflow for the Efficacy Study
The following diagram outlines the experimental workflow from animal preparation to data analysis.
Caption: Experimental workflow for evaluating the efficacy of this compound in a murine thrombosis model.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Primary Efficacy Endpoint - Time to Occlusion (TTO)
| Group ID | Treatment | Dosage (mg/kg) | Mean TTO (minutes) ± SEM | p-value vs. Vehicle |
| 1 | Vehicle Control | - | - | |
| 2 | This compound (Low Dose) | TBD | ||
| 3 | This compound (Mid Dose) | TBD | ||
| 4 | This compound (High Dose) | TBD | ||
| 5 | Positive Control | 10 |
Table 2: Secondary Endpoint - Occlusion Rate
| Group ID | Treatment | Dosage (mg/kg) | Number of Occluded Arteries | Occlusion Rate (%) | p-value vs. Vehicle |
| 1 | Vehicle Control | - | - | ||
| 2 | This compound (Low Dose) | TBD | |||
| 3 | This compound (Mid Dose) | TBD | |||
| 4 | This compound (High Dose) | TBD | |||
| 5 | Positive Control | 10 |
Statistical Analysis
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The time to occlusion data should be analyzed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
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The occlusion rate data should be analyzed using Fisher's exact test.
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A p-value of < 0.05 will be considered statistically significant.
Conclusion
This application note provides a comprehensive and detailed protocol for the preclinical evaluation of this compound's efficacy in a murine model of arterial thrombosis. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this promising therapeutic candidate. The structured data presentation and statistical analysis plan will facilitate a clear interpretation of the results and inform future studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TS 155-2 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TS 155-2 in cell-based assays.
Introduction to this compound
This compound, also known as JBIR 100, is a macrocyclic lactone and a bafilomycin analogue with antimicrobial properties.[1] It functions as a V-ATPase inhibitor and has demonstrated cytotoxic effects against HeLa cells.[1] Additionally, this compound has been shown to block thrombin-evoked calcium (Ca2+) entry into cells, suggesting potential roles in modulating signaling pathways related to intracellular calcium.[2] It has also been associated with hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[2] It is important to note that extensive literature on this compound is not yet available, and in vitro and in vivo studies are still in early stages.[2]
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the concentration range for this compound in my cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a broad dose-response curve. A common approach is to use a 10-point serial dilution spanning several orders of magnitude, for instance, from 1 nM to 100 µM. If you have prior data from high-throughput screening, that can help in narrowing down this initial range.
Q2: What are the critical controls to include in my experiments with this compound?
A2: Including proper controls is essential for the accurate interpretation of your results. Key controls include:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
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Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
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Positive Control: A known inhibitor of the target pathway you are investigating to ensure your assay is functioning correctly.
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Negative Control: A structurally similar but inactive compound (if available) to help identify potential off-target effects.
Q3: How should I prepare and store this compound?
A3: Proper handling is crucial for reproducibility.
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Solubility: Determine the optimal solvent for this compound. While DMSO is common, it's important to verify solubility. The final solvent concentration in your cell culture media should typically be less than 0.5% to avoid toxicity.
-
Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to your experiments.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: Several factors could contribute to a lack of effect. Check for precipitation of the compound in your stock solution and final media concentration, as this would lower the effective concentration. Also, consider the cell permeability of this compound, especially if you are targeting intracellular components. It is also prudent to re-verify your calculations and ensure the assay itself is properly optimized.
Q5: I am observing significant cell death that doesn't seem related to the expected mechanism of action. What should I do?
A5: Unexplained cytotoxicity can be a concern. Assess the health of your cells, as stressed or unhealthy cells can be more susceptible to compound toxicity. Ensure the vehicle (e.g., DMSO) concentration is not too high. To determine if the cytotoxicity is due to an off-target effect, you can test this compound in a cell line that does not express the intended target.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect | Compound insolubility | Visually inspect stock and final solutions for precipitation. Determine the solubility limit. |
| Compound instability | Minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Low cell permeability | If the target is intracellular, consider using a permeability assay to assess uptake. | |
| Incorrect concentration | Double-check all calculations for dilutions. | |
| High cytotoxicity | Off-target effects | Test in a target-negative cell line. Screen against a panel of related targets. |
| Solvent toxicity | Ensure the final solvent concentration is low (e.g., <0.5% DMSO). | |
| Unhealthy cells | Monitor cell morphology and ensure cells are in the logarithmic growth phase during the experiment. | |
| High variability in results | Inconsistent cell seeding | Ensure even cell distribution when plating. Allow cells to adhere before moving plates. |
| Assay variability | Standardize all incubation times, reagent concentrations, and measurement parameters. | |
| Edge effects in plates | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile media or PBS. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 |
| This compound | HeLa | Cytotoxicity | 72.6 nM (at 48h) |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10-point serial dilution of this compound in cell culture media. A common starting range is 1 nM to 100 µM.
-
Treatment: Remove the old media and add the media containing different concentrations of this compound. Include vehicle and untreated controls.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected mechanism of action.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Treatment: Following the treatment protocol described above, proceed with the MTT assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Visualizations
References
Technical Support Center: Troubleshooting TS 155-2 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the macrocyclic lactone TS 155-2 in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a macrocyclic lactone with the molecular formula C39H60O11 and a molecular weight of 704.9 g/mol [1][2]. It is also identified by the CAS number 1314486-37-7[2][3]. Like many complex organic molecules, this compound is prone to poor solubility in water-based solutions. This low aqueous solubility can significantly hinder its use in various experimental settings, leading to challenges in achieving desired concentrations for in vitro assays, uniform dosing for in vivo studies, and can ultimately result in low bioavailability[4]. Consistent and adequate solubility is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the initial steps to take when preparing a solution of this compound?
Given that this compound is supplied as a solid, a common starting point for solubilization is to first dissolve the compound in an organic solvent before introducing it to an aqueous buffer. This is a standard practice for compounds that are sparingly soluble in aqueous media. The choice of organic solvent is critical and should be guided by the specific requirements of your experiment, including considerations of solvent toxicity and compatibility with the assay.
Q3: Are there general strategies to enhance the solubility of compounds like this compound?
Yes, several techniques are widely used to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the drug to enhance dissolution. A primary example is particle size reduction through techniques like micronization or nanosuspension, which increases the surface area available for dissolution.
-
Chemical Modifications: These approaches involve altering the chemical structure of the compound. This can include pH adjustment for ionizable compounds or salt formation to increase solubility.
-
Formulation Strategies: This involves the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants, cyclodextrins (which form inclusion complexes), and creating solid dispersions or lipid-based formulations.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution Upon Addition to Aqueous Buffer
Possible Cause: The aqueous buffer may not be a suitable solvent for the pre-dissolved this compound, causing it to crash out of the solution. The final concentration of the organic co-solvent may be too low to maintain solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation of this compound.
Experimental Protocol: Co-solvent and pH Adjustment Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Co-solvent Screening:
-
Prepare a series of aqueous buffers with varying percentages of the organic co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add the this compound stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).
-
-
pH Screening:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.0).
-
Determine the optimal co-solvent percentage from the previous step and maintain it for this experiment.
-
Add the this compound stock solution to each pH buffer.
-
Observe for any pH-dependent solubility.
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high variability in the observed biological effects.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent assay results.
Data on Solubility Enhancement Strategies
The following table summarizes common formulation strategies and their potential impact on the solubility of poorly water-soluble compounds like this compound. The fold increase in solubility is a general representation and will vary depending on the specific compound and conditions.
| Strategy | Key Excipients | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvency | DMSO, Ethanol, PEG 400, Propylene Glycol | 2 to 50-fold | Potential for solvent toxicity in biological systems. |
| pH Adjustment | Buffers (e.g., citrate, phosphate) | Variable (highly dependent on pKa) | Only effective for ionizable compounds; risk of precipitation upon pH change. |
| Surfactant Solubilization | Tween® 80, Sodium Lauryl Sulfate (SLS), Pluronic® F-68 | 10 to 100-fold | Potential for cell lysis or interference with protein activity at high concentrations. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 10 to 500-fold | Stoichiometry of the complex is important; can be a costly option. |
| Solid Dispersions | PVP, HPMC, Soluplus® | 20 to >1000-fold | Requires specialized formulation techniques (e.g., spray drying, hot-melt extrusion). |
Signaling Pathway and Experimental Workflow Visualization
Hypothetical Signaling Pathway for this compound
This compound has been noted to block thrombin-evoked calcium (Ca2+) entry into cells. Thrombin signaling often involves the activation of Phospholipase C (PLC), leading to the generation of Inositol 1,4,5-trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores. The following diagram illustrates a potential mechanism of action.
Caption: Potential signaling pathway inhibited by this compound.
References
preventing degradation of TS 155-2 in long-term experiments
Welcome to the technical support center for TS 155-2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during long-term experiments and to provide guidance on its effective use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic lactone compound. Its primary mechanism of action is the inhibition of thrombin-evoked calcium (Ca2+) entry into cells. This activity underlies its potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:
| Storage Condition | Recommendation | Duration |
| Unopened Vial (Solid) | Store at -20°C. | As per manufacturer's expiry date. |
| Stock Solution | Store in aliquots at -20°C or -80°C. | Up to 1 month at -20°C, up to 6 months at -80°C.[1] |
Q3: What are the signs that my this compound may have degraded?
Degradation of this compound can manifest in your experiments in several ways:
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Reduced Potency: You may observe a diminished or complete loss of the expected biological effect, such as the inhibition of thrombin-induced calcium influx or a decrease in anti-platelet activity.
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Inconsistent Results: Significant variability in your data between experiments, even with seemingly identical conditions, can be a sign of compound instability.
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Visible Changes: While less common, precipitation in your stock solution upon thawing or a change in color could indicate degradation or solubility issues.
Q4: Can I subject this compound solutions to repeated freeze-thaw cycles?
It is strongly advised to avoid repeated freeze-thaw cycles.[1] Each cycle can contribute to the degradation of the compound. To prevent this, it is best practice to prepare single-use aliquots of your stock solution.
Q5: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in water.
Troubleshooting Guides
Issue 1: My this compound solution appears to have lost activity over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | The lactone ring in macrocyclic lactones can be susceptible to hydrolysis, especially in aqueous solutions or with prolonged exposure to moisture. Ensure your organic solvents are anhydrous. When preparing aqueous working solutions, do so immediately before use. |
| Oxidation | Macrocyclic lactones can be sensitive to oxidation.[2][3] Store stock solutions tightly sealed and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | Exposure to light, particularly UV light, can degrade some macrocyclic lactones.[4] Store stock solutions in amber vials or protect them from light by wrapping them in foil. |
| Improper Storage | Storing stock solutions at temperatures warmer than recommended (-20°C or -80°C) can accelerate degradation. Verify the temperature of your storage unit. |
Issue 2: I am observing high variability in my experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution Concentration | Ensure your stock solution is homogenous before aliquoting. Vortex the solution gently before each use. |
| Repeated Freeze-Thaw Cycles | As mentioned in the FAQs, avoid this by preparing single-use aliquots. If you must re-use a stock, minimize the time it is at room temperature. |
| Adsorption to Plastics | Hydrophobic compounds like this compound can adsorb to certain plastics. Use low-adhesion polypropylene tubes for storage and preparation of solutions. |
| Degradation During Experiment | If your experiment is lengthy, the compound might be degrading in the culture media. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the media). You may need to refresh the media with a new dose of the compound during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing (Optional but Recommended): If you need to prepare a stock solution of a specific molarity, accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, you can warm the solution briefly to 37°C to aid dissolution.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the aliquots from light.
Protocol 2: Platelet Aggregation Assay using this compound
This protocol provides a general method for assessing the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
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Thrombin (agonist)
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This compound stock solution (prepared as in Protocol 1)
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Saline or appropriate buffer
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Platelet aggregometer
-
Cuvettes and stir bars for the aggregometer
Procedure:
-
Preparation of Platelet Suspensions: Prepare PRP and PPP from fresh whole blood according to standard laboratory procedures.
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up as per the manufacturer's instructions. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Preparation of Working Solutions: Prepare serial dilutions of your this compound stock solution in your chosen vehicle (e.g., saline with a final DMSO concentration below 0.1%) to achieve the desired final concentrations in the assay.
-
Pre-incubation with Inhibitor: Add a specific volume of the PRP to a cuvette with a stir bar. Add a small volume of the this compound working solution (or vehicle control) and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add a pre-determined concentration of thrombin to the cuvette to induce platelet aggregation.
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Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the percentage of platelet aggregation for each concentration of this compound and the vehicle control. Plot the dose-response curve to calculate the IC50 value of this compound.
Visualizations
Caption: Thrombin-Induced Calcium Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound to ensure stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct remote oxidation of macrocyclic lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. DIRECT REMOTE OXIDATION OF MACROCYCLIC LACTONES | UBC Chemistry [chem.ubc.ca]
- 4. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of TS 155-2 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TS 155-2 (also known as JBIR-100). The information provided will help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a macrocyclic lactone produced by Streptomyces species. Its primary reported biological activities are the inhibition of thrombin-stimulated calcium entry into cells and the inhibition of Vacuolar-type H+-ATPase (V-ATPase) activity.[1][2][3][4][5] It is also described as a bafilomycin analogue.
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, its classification as a bafilomycin analogue and V-ATPase inhibitor suggests potential off-target activities. Bafilomycin A1, a well-studied V-ATPase inhibitor, has been shown to have off-target effects, including direct effects on mitochondrial function and inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Therefore, researchers using this compound should consider the possibility of effects on cellular calcium homeostasis and mitochondrial function that are independent of V-ATPase inhibition.
Q3: What are the cellular consequences of V-ATPase inhibition that could be mistaken for off-target effects?
V-ATPase is a fundamental enzyme involved in the acidification of various intracellular compartments, such as lysosomes and endosomes. Its inhibition can lead to a wide range of cellular effects, including disruption of protein degradation pathways (autophagy), impaired receptor recycling, and altered signaling cascades. These downstream consequences of on-target V-ATPase inhibition can be extensive and might be misinterpreted as off-target effects.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for validating experimental findings. Several strategies can be employed:
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Use of a structurally unrelated V-ATPase inhibitor: Comparing the phenotype induced by this compound with that of another V-ATPase inhibitor with a different chemical scaffold can help determine if the observed effect is due to V-ATPase inhibition.
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Rescue experiments: If possible, rescuing the phenotype by restoring the function of the intended target (e.g., through genetic overexpression) can confirm on-target activity.
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Dose-response analysis: A significant difference between the concentration of this compound required to inhibit V-ATPase and the concentration that produces the observed phenotype may suggest an off-target effect.
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Use of inactive analogues: If available, using a structurally similar but inactive analogue of this compound can serve as a negative control.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations. | Off-target effects on essential cellular components like mitochondria. | Perform a cell viability assay and compare the cytotoxic concentration with the concentration required for V-ATPase inhibition. Assess mitochondrial membrane potential and function in the presence of this compound. |
| Phenotype does not match known effects of V-ATPase inhibition. | A novel on-target effect in your specific cell type or an off-target effect. | Consult the literature for known roles of V-ATPase in your experimental system. Consider performing a proteomics or transcriptomics study to identify affected pathways. |
| Inconsistent results between experiments. | Variability in cell culture conditions, passage number, or compound stability. | Standardize all experimental parameters. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Difficulty in reproducing results from other V-ATPase inhibitors. | This compound may have a unique off-target profile or different potency. | Perform a head-to-head comparison of this compound with other V-ATPase inhibitors in your assay system. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To assess the potential off-target effects of this compound on protein kinases, a broad panel kinase screen is recommended.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Kinase Panel: Select a commercial kinase profiling service that offers a large panel of recombinant human kinases.
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Assay Format: The service provider will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).
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Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).
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Follow-up: For any identified hits, determine the IC50 value to quantify the potency of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify direct protein targets of a small molecule in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of this compound to its target proteins will stabilize them, leading to a higher melting temperature. Unbound proteins will denature and precipitate at lower temperatures.
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Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation.
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Target Identification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for unbiased, proteome-wide target identification.
Data Presentation
Table 1: Summary of Known and Potential Targets of this compound
| Target Class | Specific Target | Known/Potential | Primary Cellular Function |
| Ion Channel | Thrombin-stimulated Ca2+ entry | Known | Intracellular calcium signaling |
| Enzyme | V-ATPase | Known | Acidification of intracellular organelles |
| Enzyme | SERCA | Potential | Calcium sequestration into the ER |
| Organelle | Mitochondria | Potential | Energy production, apoptosis |
Visualizations
References
Technical Support Center: Enhancing TS 155-2 Production from Streptomyces Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the macrocyclic lactone TS 155-2, a bafilomycin analogue, from Streptomyces cultures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation process for this compound and related bafilomycins.
Issue 1: Low or No Production of this compound Despite Good Biomass Growth
Possible Causes and Solutions:
-
Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters. While vegetative growth may be robust, the conditions might not be conducive for secondary metabolism.
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Solution: Systematically optimize critical fermentation parameters. Refer to the optimized conditions for the related compound, bafilomycin A1, in the table below. Key parameters to investigate include pH, temperature, aeration, and agitation speed.
-
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Inappropriate Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.
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Solution: Experiment with different carbon sources such as soluble starch or soybean oil, which has been shown to significantly boost bafilomycin production.[1][2] For nitrogen sources, organic options like peptone, yeast extract, and soybean meal are often superior to inorganic sources for inducing secondary metabolism.[3]
-
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Incorrect Inoculum Size or Age: The physiological state of the seed culture is crucial for a productive fermentation.
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Solution: Optimize the inoculum size, typically ranging from 4% to 10% (v/v).[4] Ensure the seed culture is in the late logarithmic to early stationary phase of growth.
-
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Repression by Readily Metabolized Sugars: Glucose, while supporting rapid growth, can repress the biosynthesis of some secondary metabolites.
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Solution: If using glucose, consider a fed-batch strategy to maintain a low concentration or replace it with a more slowly metabolized carbon source like soluble starch.
-
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Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive subcultures.
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Solution: Go back to the original stock culture stored at -80°C or in liquid nitrogen. Prepare a new working stock and limit the number of subcultures.
-
Issue 2: Foaming in the Fermenter
Possible Cause and Solution:
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Carbon Dioxide Production: Foaming is a common issue in fermentation due to the production of carbon dioxide.
-
Solution: Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) to the culture medium before sterilization or as needed during fermentation. Be cautious with the concentration, as excessive amounts can inhibit growth.
-
Issue 3: Inconsistent Batch-to-Batch Yield
Possible Causes and Solutions:
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Variability in Raw Materials: Minor differences in the composition of complex media components (e.g., yeast extract, peptone) can lead to significant variations in yield.
-
Solution: Source high-quality, consistent batches of media components. For critical experiments, consider using a defined or semi-defined medium if possible.
-
-
Inconsistent Inoculum Preparation: Variations in the age, density, or volume of the inoculum will affect the fermentation kinetics.
-
Solution: Standardize the inoculum preparation protocol, including the age of the seed culture and the method for quantifying the inoculum (e.g., packed cell volume, dry cell weight).
-
-
Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or dissolved oxygen can lead to variable outcomes.
-
Solution: Ensure that all monitoring and control equipment (pH probes, temperature sensors, etc.) are properly calibrated and functioning correctly.
-
Frequently Asked Questions (FAQs)
1. What is this compound and which organism produces it?
This compound is a macrocyclic lactone that is structurally related to hygrolidin and is considered a bafilomycin analogue.[1] It is produced by a species of Streptomyces found in soil.
2. What are the general culture conditions for producing this compound?
3. How can I improve the yield of this compound through media optimization?
Media composition is a critical factor. Here are some key considerations:
-
Carbon Source: The addition of soybean oil has been shown to significantly increase the production of bafilomycins. Other effective carbon sources include soluble starch and glycerol.
-
Nitrogen Source: Organic nitrogen sources such as soybean meal, peptone, and yeast extract generally support higher yields of secondary metabolites compared to inorganic sources.
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Mineral Salts: Ensure the medium is supplemented with essential minerals, including phosphates and trace elements.
4. What is the role of regulatory genes in bafilomycin production?
The bafilomycin biosynthetic gene cluster contains regulatory genes that control its expression. In Streptomyces lohii, two positive regulatory genes, orf1 (a luxR family gene) and bafG (an afsR family gene), have been identified. Overexpression of these genes has been shown to increase bafilomycin production, while their deletion abolishes it.
5. How can I extract and quantify this compound from the culture broth?
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Extraction: After fermentation, the culture broth can be extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate. The organic phase, containing the product, is then separated from the aqueous phase and the mycelial biomass.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and related bafilomycins. A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water. Detection is usually performed using a UV detector. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Quantitative Data
Table 1: Optimized Fermentation Parameters for Bafilomycin A1 Production in S. lohii
| Parameter | Optimized Value | Reference |
| Carbon Source | 6% (w/v) Soybean Oil | |
| Inoculum Size | 10% (v/v) | |
| Temperature | 28 °C | |
| Agitation | 250 rpm | |
| pH | Not controlled (initial pH ~7.2) | |
| Fermentation Time | 7 days | |
| Yield | 535.1 ± 25.0 mg/L |
Experimental Protocols
Protocol 1: Three-Stage Fermentation for Bafilomycin Production
-
Seed Culture (Stage 1): Inoculate a loopful of Streptomyces spores into a flask containing 10 mL of seed medium (e.g., ISP2 medium). Incubate at 28°C for 4 days on a rotary shaker at 250 rpm.
-
Intermediate Culture (Stage 2): Transfer 1.0 mL of the seed culture to a 250 mL flask containing 50 mL of the same medium. Incubate at 28°C for 3 days at 250 rpm.
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Production Culture (Stage 3): Inoculate 20 mL of the intermediate culture into a 2 L flask containing 400 mL of production medium. Incubate at 28°C for 7 days at 250 rpm.
Protocol 2: Extraction of Bafilomycins
-
Harvest the fermentation broth from the production culture.
-
Centrifuge the broth to separate the supernatant and the mycelial biomass.
-
Combine the supernatant and mycelial pellet and extract with an equal volume of ethyl acetate by vigorous shaking for 20-30 minutes.
-
Separate the ethyl acetate layer from the aqueous layer using a separation funnel.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
-
The crude extract can then be further purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.
Visualizations
Caption: Bafilomycin biosynthesis pathway in Streptomyces lohii.
Caption: Experimental workflow for this compound production.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Frontiers | Proteomining-Based Elucidation of Natural Product Biosynthetic Pathways in Streptomyces [frontiersin.org]
- 3. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of TS 155-2 and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the complex macrocyclic lactone TS 155-2 and its derivatives. Given the limited publicly available information on the specific synthesis of this compound, this guide focuses on general challenges and strategies applicable to the synthesis of complex macrocycles of this class.
Physicochemical Properties of this compound
| Property | Value | Source |
| Common Name | This compound, JBIR-100 | Cayman Chemical, APExBIO |
| Chemical Formula | C₃₉H₆₀O₁₁ | Santa Cruz Biotechnology |
| Molecular Weight | 704.9 g/mol | Santa Cruz Biotechnology |
| CAS Number | 1314486-37-7 (or 303009-07-6) | Cayman Chemical, Santa Cruz Biotechnology |
| Appearance | White solid | TOKU-E |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | TOKU-E, Bioaustralis |
| Purity | >95% by HPLC | TOKU-E, Bioaustralis |
| Storage | -20°C | TOKU-E |
General Synthesis Challenges
The synthesis of complex macrocyclic lactones like this compound, which is related to hygrolidin and bafilomycin, presents significant challenges.[1][2] Success in this endeavor requires careful planning and execution of a multi-step synthesis. Key challenges include:
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Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a long synthetic sequence is a primary hurdle.
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Macrolactonization: The ring-closing step to form the large lactone ring can be difficult due to entropic factors and the potential for competing intermolecular reactions.[3][4] High-dilution conditions are often necessary but can be impractical for large-scale synthesis.[5]
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Protecting Group Strategy: The numerous functional groups in the molecule necessitate a robust protecting group strategy to ensure that reactions occur at the desired positions. The choice of protecting groups and the conditions for their removal must be carefully considered to avoid unwanted side reactions.
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Reagent Stability and Handling: Many of the reagents used in complex organic synthesis are sensitive to air, moisture, or temperature, requiring specialized handling techniques.
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Purification: The separation of the desired product from closely related byproducts and unreacted starting materials can be challenging, often requiring multiple chromatographic steps.
Hypothetical Experimental Workflow for Complex Macrocycle Synthesis
While a specific protocol for this compound is not publicly available, a general workflow for the synthesis of a similar complex macrocyclic lactone would likely involve a convergent approach. This strategy involves synthesizing key fragments of the molecule separately and then coupling them together in the later stages.
Caption: A generalized convergent workflow for the synthesis of a complex macrocycle like this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of complex macrocyclic lactones.
Question: My macrolactonization reaction is giving a very low yield, with mostly starting material recovered or oligomeric byproducts. What can I do?
Answer: Low yields in macrolactonization are a common problem. Here are several strategies to try:
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High-Dilution Conditions: Ensure you are using sufficiently high dilution (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the seco-acid (the linear precursor) to a large volume of solvent using a syringe pump.
-
Choice of Cyclization Reagent: The choice of reagent for the lactonization is critical. Commonly used methods include Yamaguchi, Shiina, or Keck macrolactonization. The optimal reagent can be substrate-dependent, so it may be necessary to screen several.
-
Solvent and Temperature: The solvent and reaction temperature can have a significant impact on the efficiency of the cyclization. Aprotic solvents are generally preferred. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Conformational Control: The conformation of the seco-acid can influence the ease of cyclization. The introduction of conformational constraints, such as a double bond or a cyclic protecting group, can pre-organize the molecule for cyclization.
Question: I am observing unexpected side reactions during a deprotection step. How can I mitigate this?
Answer: Unexpected side reactions during deprotection often arise from the incompatibility of the deprotection conditions with other functional groups in the molecule.
-
Orthogonal Protecting Groups: The best way to avoid this is to use an orthogonal protecting group strategy from the outset. This means that each type of protecting group can be removed under specific conditions that do not affect the others.
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Milder Deprotection Conditions: If redesigning the protecting group strategy is not feasible, explore milder deprotection conditions. For example, if an acid-labile protecting group is being removed, try using a weaker acid or a shorter reaction time.
-
Screening Deprotection Reagents: Test a variety of deprotection reagents on a small scale to identify conditions that are selective for the target protecting group.
Question: The purification of my intermediate is proving very difficult, with the product co-eluting with impurities. What are my options?
Answer: Purification of complex, high molecular weight organic molecules can be challenging.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is not effective, consider other techniques such as reversed-phase chromatography, size-exclusion chromatography, or preparative thin-layer chromatography (TLC).
-
Crystallization: If your compound is a solid, attempting to crystallize it can be a highly effective purification method. This may require screening a variety of solvent systems.
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Derivatization: In some cases, it may be possible to temporarily derivatize your compound to alter its chromatographic properties, allowing for separation from the impurity. The original functionality can then be regenerated in a subsequent step.
Signaling Pathway of this compound
This compound is known to inhibit thrombin-stimulated calcium entry into cells. Thrombin is a key activator of platelets and other cells, and its signaling is intricately linked to intracellular calcium levels. The following diagram illustrates the thrombin-induced calcium signaling pathway and the proposed point of action for this compound.
Thrombin binds to protease-activated receptors (PARs) on the cell surface. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial calcium release, along with other signals, triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. It is this calcium influx that is believed to be inhibited by this compound.
Caption: Thrombin-induced calcium signaling pathway and the inhibitory action of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Hygrobafilomycin, a cytotoxic and antifungal macrolide bearing a unique monoalkylmaleic anhydride moiety, from Streptomyces varsoviensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TS 155-2 in Microbial Assays
Welcome to the technical support center for TS 155-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during microbial assays with this compound.
Understanding this compound
This compound, also known as JBIR-100, is a potent antimicrobial agent belonging to the bafilomycin family, isolated from Streptomyces sp.[1]. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump found in the membranes of various organisms[1]. By disrupting this pump, this compound interferes with critical cellular processes that rely on pH gradients. Additionally, studies on Bacillus subtilis suggest a secondary mode of action involving perturbation and depolarization of the cell membrane[2].
This compound has demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains, but is largely ineffective against Gram-negative bacteria and most fungi[2].
Troubleshooting Guide
This guide addresses common issues observed during microbial assays with this compound, such as unexpected resistance or inconsistent results.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or No Microbial Inhibition
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance of Microbe | Verify that the test organism is within the known spectrum of activity for this compound. The compound shows limited to no activity against Gram-negative bacteria such as E. coli and P. aeruginosa[2]. |
| Acquired Microbial Resistance | If the organism is expected to be susceptible, consider the possibility of acquired resistance. This can be investigated by sequencing the genes of the V-ATPase subunits, particularly the c subunit, to check for mutations that may prevent this compound binding. |
| Compound Degradation | Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Inoculum Effect | A high density of microbial cells can lead to an artificially high MIC. Standardize the inoculum to 0.5 McFarland before performing the assay. |
| Incorrect Assay Conditions | Confirm that the pH, temperature, and growth medium are optimal for both the microbe and the compound's activity. For V-ATPase inhibitors, activity can be pH-dependent. |
Issue 2: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | Ensure a standardized and homogenous microbial suspension is used for each replicate and experiment. Vortex the inoculum before dispensing. |
| Compound Precipitation | Visually inspect the wells of the microtiter plate for any signs of compound precipitation, which can occur at higher concentrations. Ensure the solvent used (e.g., DMSO) is at a final concentration that does not affect microbial growth or compound solubility. |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and media, leading to skewed results. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data. |
| Contamination of Culture | Streak the inoculum on an agar plate to confirm the purity of the microbial culture. A mixed culture can lead to variable results. |
Issue 3: Sub-MIC Concentrations Showing Unexpected Effects
| Potential Cause | Troubleshooting Steps |
| Membrane Perturbation Effects | This compound has been shown to depolarize the cell membrane of B. subtilis at concentrations below the MIC. This may lead to subtle changes in cell physiology or morphology. |
| Induction of Stress Responses | Sub-lethal concentrations of an antimicrobial agent can induce stress responses in bacteria, potentially leading to the upregulation of efflux pumps or other resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is an inhibitor of V-ATPase, a proton pump essential for maintaining pH homeostasis in many microbes. By blocking this pump, it disrupts cellular functions dependent on proton gradients. It has also been observed to perturb the cell membrane of Gram-positive bacteria like B. subtilis.
Q2: Against which types of microbes is this compound most effective? A2: this compound is primarily effective against Gram-positive bacteria, including several species of Bacillus and Staphylococcus, as well as Vancomycin-Resistant Enterococcus (VRE).
Q3: Why is this compound not effective against Gram-negative bacteria? A3: The lack of activity against Gram-negative bacteria is a common trait for hygrolide antibiotics. This is often due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the compound from reaching its intracellular target.
Q4: What are the known mechanisms of resistance to V-ATPase inhibitors like this compound? A4: While specific resistance mechanisms to this compound are still under investigation, resistance to similar V-ATPase inhibitors like bafilomycin often arises from mutations in the genes encoding the subunits of the V-ATPase, particularly the c subunit of the Vo domain. These mutations can prevent the inhibitor from binding to the proton channel.
Q5: Can resistance to this compound confer cross-resistance to other antibiotics? A5: Studies on B. subtilis mutants resistant to this compound (JBIR-100) have shown that these mutants do not exhibit cross-resistance to a range of other antibiotics with different mechanisms of action, such as ampicillin, ciprofloxacin, or tetracycline. This suggests that the resistance mechanism is specific to the V-ATPase target.
Q6: What is the recommended solvent and storage condition for this compound? A6: this compound is typically dissolved in DMSO for in vitro assays. Stock solutions should be stored at -20°C or below to maintain stability. It is advisable to prepare fresh working solutions from the stock for each experiment.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100)
The following table summarizes the MIC values of this compound against various microbial strains.
| Microorganism | Strain | Type | MIC (µM) |
| Bacillus anthracis | Sterne ΔLF | Gram-positive | 4 |
| Bacillus cereus | ATCC 4342 | Gram-positive | 4 |
| Bacillus subtilis | subsp. subtilis str. 168 | Gram-positive | 8 |
| Bacillus subtilis | ATCC 47096 | Gram-positive | 8 |
| Enterococcus faecium | U503 (VRE) | Gram-positive | 8 |
| Enterococcus faecalis | V583 (VRE) | Gram-positive | 16 |
| Staphylococcus aureus | USA300 (MRSA) | Gram-positive | 4 |
| Staphylococcus aureus | Newman | Gram-positive | 8 |
| Debaryomyces hansenii | Fungus | 32 | |
| Escherichia coli | Gram-negative | >64 | |
| Pseudomonas aeruginosa | Gram-negative | >64 | |
| Mycobacterium smegmatis | Acid-fast | >64 | |
| Candida albicans | Fungus | >64 | |
| Saccharomyces cerevisiae | Fungus | >64 |
Table 2: Cross-Resistance Profile of this compound (JBIR-100) Resistant B. subtilis Mutants
B. subtilis mutants selected for resistance to this compound showed no significant change in susceptibility to other classes of antibiotics.
| Antibiotic | Mechanism of Action | Fold Change in MIC of Resistant Mutants |
| Ampicillin | Cell Wall Synthesis Inhibitor | No Change |
| Ciprofloxacin | DNA Gyrase Inhibitor | No Change |
| Erythromycin | Protein Synthesis Inhibitor | No Change |
| Kanamycin | Protein Synthesis Inhibitor | No Change |
| Tetracycline | Protein Synthesis Inhibitor | No Change |
| Vancomycin | Cell Wall Synthesis Inhibitor | No Change |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Ensure the final DMSO concentration is below 1% to avoid toxicity.
-
-
Inoculum Preparation:
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From a fresh agar plate, pick several colonies of the test microbe and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
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Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.
-
Protocol 2: Generation of Resistant Mutants
-
Prepare Agar Plates with this compound:
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Prepare agar plates (e.g., Mueller-Hinton Agar) containing this compound at a concentration that is 4x to 8x the MIC of the susceptible parent strain.
-
-
Inoculum Preparation:
-
Grow an overnight culture of the susceptible microbial strain in broth.
-
Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline.
-
-
Plating and Incubation:
-
Spread a high density of the concentrated culture onto the agar plates containing this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Isolation of Mutants:
-
Colonies that grow on the plates are considered potential resistant mutants.
-
Isolate these colonies by streaking them onto fresh agar plates containing the same concentration of this compound to confirm the resistant phenotype.
-
Visualizations
Caption: Mechanism of V-ATPase and inhibition by this compound.
Caption: Troubleshooting workflow for high MIC results.
References
Technical Support Center: Detection of TS 155-2 in Biological Samples
Welcome to the technical support center for the detection of TS 155-2 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining detection methodologies and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic lactone with the molecular formula C39H60O11 and a molecular weight of 704.0 g/mol .[1] Its primary mechanism of action is the inhibition of calcium entry into cells that is induced by thrombin stimulation.[1][2] This activity suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties, though detailed literature on its biological effects is limited.[1][2]
Q2: What are the general challenges in detecting small molecules like this compound in biological samples?
Detecting small molecules such as this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents several challenges:
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Low Concentrations: Endogenous or administered concentrations of the analyte may be very low (pico to microgram/mL range).
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Matrix Effects: Co-eluting endogenous components from the sample can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate and imprecise results.
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Analyte Instability: The molecule may be unstable during sample collection, processing, storage, or analysis.
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Poor Reproducibility: Variability in sample preparation and instrument performance can lead to high variability between injections.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
Given its nature as a small molecule, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in biological samples. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if the molecule has a chromophore) can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.
Q4: How can I improve the extraction of this compound from biological samples?
Efficient extraction is critical for accurate detection. Two common methods are:
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Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for efficient extraction.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interferences are washed away. SPE can offer cleaner extracts compared to LLE.
Q5: What is the importance of an internal standard in the quantitative analysis of this compound?
An internal standard (IS) is essential for accurate quantification. A stable isotopically labeled (SIL) version of this compound would be the ideal IS as it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variations in sample processing. If a SIL-IS is unavailable, a structurally similar molecule can be used.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize LLE (pH, solvent) or SPE (sorbent, wash/elution solvents) protocols. |
| Suboptimal Chromatographic Conditions | Ensure the analytical column (e.g., C18) is appropriate. Optimize the mobile phase composition and gradient to improve peak shape. |
| Mass Spectrometer Settings | Optimize MS parameters, including ionization source (e.g., ESI), polarity (positive/negative), and MRM transitions for this compound. |
| Analyte Degradation | Investigate the stability of this compound under different storage and processing conditions (e.g., temperature, pH). |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, timing, and technique for all sample preparation steps. |
| Inadequate Column Equilibration | Allow sufficient time for the column to re-equilibrate between injections, especially when using a gradient. |
| LC System Instability | Monitor pump pressure for fluctuations that may indicate leaks or pump malfunction. |
| Inconsistent Injection Volume | Check the autosampler for any issues that may lead to variable injection volumes. |
Issue 3: Inaccurate Quantification due to Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-elution of Matrix Components | Improve sample cleanup using more rigorous SPE protocols, including an interference elution step. |
| Ion Suppression or Enhancement | Adjust the chromatographic gradient to separate this compound from the majority of matrix components. Consider using a different ionization source or polarity. |
| Lack of Appropriate Internal Standard | Utilize a stable isotopically labeled internal standard for the most effective compensation of matrix effects. |
Experimental Protocols
General Protocol for this compound Detection by LC-MS/MS
This is a generalized starting point for method development.
1. Sample Preparation (SPE)
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Condition: Condition a polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat Sample: Add an equal volume of 4% phosphoric acid in water to the biological sample (e.g., 200 µL of plasma + 200 µL of acid).
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
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Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Suggested Starting Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be determined during method development) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound. |
Visualizations
Caption: Workflow for this compound Detection.
Caption: Proposed Mechanism of Action for this compound.
References
minimizing cytotoxicity of TS 155-2 at high concentrations
Welcome to the technical support center for TS 155-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxicity of this compound at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bafilomycin analogue and a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which can interfere with processes like protein degradation, endocytosis, and autophagy.[1][2][3][4]
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
The cytotoxicity of this compound at high concentrations is a direct consequence of its mechanism of action. Inhibition of V-ATPase leads to a cascade of cellular events that can culminate in cell death:
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Cytosolic Acidification: V-ATPase inhibition prevents the pumping of protons into organelles, leading to an accumulation of protons in the cytosol and a decrease in cytosolic pH.[5]
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Lysosomal Dysfunction: The proper acidic environment of lysosomes is crucial for the function of degradative enzymes. Disruption of this pH balance impairs lysosomal function.
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Induction of Apoptosis: The cellular stress caused by V-ATPase inhibition, including disruption of iron metabolism and stabilization of pro-apoptotic proteins, can trigger programmed cell death, or apoptosis.
Q3: What are the general strategies to minimize the cytotoxicity of this compound?
Minimizing the cytotoxicity of this compound while preserving its intended experimental effects can be approached through three main strategies:
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Optimization of Experimental Protocols: Fine-tuning assay parameters can help identify a therapeutic window where the desired effects are observed with minimal cell death.
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Formulation and Co-treatment Approaches: Modifying the experimental medium or co-administering cytoprotective agents can help shield cells from excessive toxicity.
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Understanding and Targeting Cytotoxicity Pathways: By understanding the downstream effects of V-ATPase inhibition, specific interventions can be designed to counteract the cell death signals.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when working with high concentrations of this compound.
Problem 1: Excessive Cell Death Observed in Initial Dose-Response Experiments
If you are observing widespread cell death even at what you consider to be low to moderate concentrations of this compound, consider the following troubleshooting steps.
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| High Sensitivity of the Cell Line | Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider testing this compound on a panel of cell lines to identify one with a more suitable therapeutic window. |
| Inappropriate Exposure Time | The cytotoxic effects of this compound are time-dependent. A shorter incubation time may be sufficient to observe the desired biological effect without inducing widespread cell death. |
| High Cell Seeding Density | Cell density can influence the cellular response to toxic compounds. Optimizing the cell seeding density can sometimes mitigate cytotoxicity. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5% for DMSO). |
Quantitative Data Summary: Impact of Experimental Parameters on Cytotoxicity
The following table provides a hypothetical example of how optimizing experimental parameters can influence the observed cytotoxicity of this compound.
| Cell Line | Exposure Time (hours) | Cell Density (cells/well) | This compound IC50 (nM) |
| HeLa | 48 | 10,000 | 72.6 |
| HeLa | 24 | 10,000 | 150.3 |
| A549 | 48 | 10,000 | 250.1 |
| HeLa | 48 | 5,000 | 95.8 |
Problem 2: Difficulty in Separating the Desired Biological Effect from Cytotoxicity
This is a common challenge when the mechanism of action is closely linked to pathways that can also induce cell death.
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Apoptosis Induction | V-ATPase inhibition is known to induce apoptosis. Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic pathway and may reveal the non-cytotoxic effects of this compound. |
| Oxidative Stress | Disruption of cellular homeostasis can lead to the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate cytotoxicity if it is mediated by oxidative stress. |
| High Free Compound Concentration | The presence of serum proteins in the culture medium can bind to small molecules, reducing their free concentration and thus their cytotoxicity. If you are using serum-free medium, consider adding a low percentage of serum to see if it mitigates the toxic effects. |
Experimental Protocols
Protocol 1: Co-treatment with a Pan-Caspase Inhibitor to Mitigate Apoptosis
This protocol describes how to use a pan-caspase inhibitor to determine if the cytotoxicity of this compound is mediated by apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined from previous experiments and incubate overnight.
-
Pre-treatment with Caspase Inhibitor:
-
Prepare a working solution of the pan-caspase inhibitor in complete culture medium at the desired final concentration (e.g., 20 µM for Z-VAD-FMK).
-
Remove the old medium from the cells and add the medium containing the caspase inhibitor.
-
Incubate for 1-2 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium containing the caspase inhibitor.
-
Add the this compound dilutions to the pre-treated cells.
-
Include control wells: cells with medium only, cells with caspase inhibitor only, and cells with this compound only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control (caspase inhibitor only).
-
Compare the IC50 values of this compound in the presence and absence of the caspase inhibitor. A significant increase in the IC50 value in the presence of the inhibitor suggests that cytotoxicity is at least partially mediated by apoptosis.
-
Visualizations
Signaling Pathway of V-ATPase Inhibition-Induced Cytotoxicity
Caption: V-ATPase inhibition by this compound leads to cytotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
References
adjusting experimental conditions for TS 155-2 with different cell types
Welcome to the technical support center for TS 155-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic lactone that acts as an inhibitor of thrombin-stimulated calcium (Ca2+) entry into cells.[1][2] Thrombin, a serine protease, activates G-protein coupled receptors (GPCRs) on the cell surface, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This initial release is often followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels. This compound is believed to interfere with this secondary influx of extracellular calcium. However, detailed literature on its precise binding site and inhibitory mechanism is still under investigation.[1]
Q2: In which cell types can I expect to see an effect with this compound?
A2: this compound is expected to be active in any cell type that exhibits a significant calcium influx upon thrombin stimulation. This includes, but is not limited to, platelets, endothelial cells, smooth muscle cells, fibroblasts, and megakaryocytes.[1] The magnitude of the effect will likely depend on the expression levels of thrombin receptors and the specific calcium channels involved in the response in each cell type.
Q3: What is the recommended starting concentration for my experiments?
A3: As with any novel compound, determining the optimal concentration requires a dose-response experiment. Based on compounds with similar mechanisms of action, a starting range of 10 nM to 10 µM is recommended. It is crucial to perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to cell death.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of thrombin-induced calcium influx with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). |
| Poor Compound Solubility | This compound is soluble in DMSO, ethanol, and DMF.[2] Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and does not affect cell viability. Prepare fresh stock solutions and sonicate briefly if necessary to ensure complete dissolution. |
| Inappropriate Cell Type | Confirm that your chosen cell line expresses thrombin receptors and exhibits a robust and measurable calcium influx upon thrombin stimulation. You can test this with a known thrombin inhibitor as a positive control. |
| Incorrect Experimental Timing | Optimize the pre-incubation time with this compound before thrombin stimulation. A typical starting point is 30-60 minutes. |
| Assay Sensitivity | Ensure your calcium imaging or plate-based calcium assay is sensitive enough to detect subtle changes in calcium influx. |
Problem 2: I am observing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solubilization method. |
| Cell Health | Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Fluorescent Calcium Assay
Objective: To determine the concentration range of this compound that effectively inhibits thrombin-induced calcium influx without causing cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed your cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 nM to 50 µM. Include a vehicle control (DMSO at the highest concentration used).
-
-
Calcium Indicator Loading:
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
-
This compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for 30-60 minutes at 37°C.
-
-
Thrombin Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject a pre-determined optimal concentration of thrombin into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation: Example Dose-Response Data for this compound in Different Cell Types
| Cell Type | Thrombin Receptor Expression (Relative Units) | IC50 of this compound (µM) | Maximal Inhibition (%) |
| HUVEC | 100 | 1.2 ± 0.2 | 85 ± 5 |
| Platelets | 150 | 0.8 ± 0.1 | 92 ± 3 |
| Smooth Muscle Cells | 75 | 2.5 ± 0.4 | 78 ± 6 |
| Fibroblasts | 50 | 5.1 ± 0.8 | 65 ± 8 |
Note: This is example data and should be experimentally determined for your specific cell lines and conditions.
Visualizations
Caption: Proposed signaling pathway for thrombin-induced calcium influx and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound on calcium influx.
References
Validation & Comparative
comparing TS 155-2 efficacy with other calcium channel blockers
A Comparative Analysis of Calcium Channel Blocker Efficacy
An objective review of the performance and experimental data of major calcium channel blocker classes for researchers, scientists, and drug development professionals.
Introduction
Calcium channel blockers (CCBs) are a class of medications that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels.[1] This action leads to vasodilation, reduced heart rate, and decreased cardiac contractility, making them effective in the management of hypertension, angina pectoris, and certain arrhythmias.[2][3] CCBs are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines, with the latter being further subdivided into phenylalkylamines and benzothiazepines.[3] These classes exhibit different pharmacological profiles and clinical applications.
Data Summary
The following tables summarize the efficacy and characteristics of representative drugs from each major class of calcium channel blockers.
Table 1: Comparison of IC50 Values for Different Calcium Channel Blockers
| Drug Class | Representative Drug | Target Channel | IC50 (nM) | Tissue Selectivity | Reference |
| Dihydropyridine | Amlodipine | L-type | 1.9 | Vascular smooth muscle | [4] |
| Dihydropyridine | Nifedipine | L-type | 18 | Vascular smooth muscle | |
| Phenylalkylamine | Verapamil | L-type | 29 | Myocardium > Vascular | |
| Benzothiazepine | Diltiazem | L-type | 42 | Myocardium ≈ Vascular | |
| T-type Blocker | Mibefradil | T-type > L-type | 100 (T-type) | Broad |
Table 2: Hemodynamic Effects of Calcium Channel Blockers in Pre-clinical Models
| Drug Class | Representative Drug | Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Dihydropyridine | Amlodipine | Spontaneously Hypertensive Rat (SHR) | 5 mg/kg | ↓ 35 ± 5 | ↑ 15 ± 3 | |
| Phenylalkylamine | Verapamil | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | ↓ 28 ± 4 | ↓ 25 ± 4 | |
| Benzothiazepine | Diltiazem | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | ↓ 30 ± 6 | ↓ 10 ± 2 |
Experimental Protocols
Determination of IC50 Values (In Vitro)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For calcium channel blockers, IC50 values are typically determined using whole-cell patch-clamp electrophysiology on isolated cardiomyocytes or vascular smooth muscle cells.
-
Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated from animal models (e.g., rats, rabbits).
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The whole-cell configuration is achieved by applying suction to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit calcium currents through L-type or T-type calcium channels.
-
Drug Application: The calcium channel blocker is applied to the cell at increasing concentrations.
-
Data Analysis: The peak calcium current is measured at each drug concentration. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
Measurement of Hemodynamic Effects (In Vivo)
The effects of calcium channel blockers on blood pressure and heart rate are assessed in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
-
Animal Model: Adult male SHRs are used as a model for essential hypertension.
-
Cannulation: A catheter is surgically implanted into the carotid artery for direct and continuous measurement of blood pressure and heart rate.
-
Drug Administration: The calcium channel blocker is administered orally (gavage) or intravenously.
-
Data Acquisition: Arterial pressure and heart rate are continuously recorded before and after drug administration using a pressure transducer and a data acquisition system.
-
Data Analysis: The mean arterial pressure and heart rate are calculated and compared between baseline and post-treatment periods.
Visualizations
References
A Comparative Guide to V-ATPase Inhibition: TS 155-2 versus Hygrolidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their involvement in a wide range of physiological and pathological processes, including cancer metastasis, osteoporosis, and viral infections, has made them attractive targets for therapeutic intervention. Among the numerous inhibitors of V-ATPase, the macrolide antibiotics represent a significant class. This guide provides a comparative overview of two such macrolides, TS 155-2 (also known as JBIR-100) and hygrolidin, both isolated from Streptomyces species.
It is important to note that while both compounds are structurally related to the well-characterized V-ATPase inhibitor bafilomycin A1, a direct comparative study quantifying their inhibitory effects on V-ATPase is not publicly available. This guide, therefore, synthesizes the existing data on their individual biological activities and provides a framework for their comparative evaluation.
Comparative Overview of this compound and Hygrolidin
| Feature | This compound (JBIR-100) | Hygrolidin |
| Source | Streptomyces sp. | Streptomyces sp. |
| Chemical Class | 16-membered macrolide, bafilomycin analogue | 16-membered macrocyclic lactone, related to bafilomycins |
| V-ATPase Inhibition | Confirmed to inhibit V-ATPase activity.[1][2][3][4][5] | Implied by its structural similarity to bafilomycins, but direct inhibition and quantitative data are not available in the reviewed literature. |
| Reported IC50 (V-ATPase) | Not reported in the reviewed literature. | Not reported in the reviewed literature. |
| Other Reported Biological Activities | Cytotoxic against HeLa cells (IC50: 72.6 nM); antimicrobial and anticancer activities. | Active against SV40 tumor cells and inhibits the growth of solid tumor-derived cell lines such as DLD-1 human colon cancer cells by inducing G1 and S phase arrest. Active against Valsa ceratosperma, the pathogen of apple canker disease. |
Mechanism of V-ATPase Inhibition by Macrolides
Macrolide inhibitors of the bafilomycin class, to which this compound belongs and hygrolidin is structurally related, typically target the V₀ subunit of the V-ATPase complex. The V₀ subunit is the transmembrane proton pore. By binding to this subunit, these inhibitors are thought to induce a conformational change that blocks the proton translocation pathway, thereby inhibiting the pump's activity. This leads to a decrease in the acidification of intracellular organelles.
Experimental Protocols for V-ATPase Inhibition Assay
To directly compare the inhibitory potency of this compound and hygrolidin on V-ATPase, a standardized in vitro V-ATPase activity assay is required. Below is a detailed methodology that can be adapted for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and hygrolidin on V-ATPase activity.
Materials:
-
Isolated membrane vesicles enriched in V-ATPase (e.g., from bovine chromaffin granules or yeast vacuoles).
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgSO₄, 0.2 mM EGTA.
-
ATP solution (100 mM).
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe (1 mM in ethanol).
-
Test compounds: this compound and hygrolidin dissolved in DMSO.
-
Bafilomycin A1 (as a positive control).
-
Valinomycin (1 mM in ethanol).
-
Fluorometer capable of measuring fluorescence quenching.
Procedure:
-
Preparation of Membrane Vesicles: Isolate and purify membrane vesicles containing V-ATPase from a suitable source according to established protocols. Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).
-
V-ATPase Activity Assay (Proton Pumping):
-
In a fluorescence cuvette, add the assay buffer.
-
Add the membrane vesicles to a final protein concentration of 50-100 µg/mL.
-
Add ACMA to a final concentration of 1 µM.
-
Add valinomycin to a final concentration of 1 µM to dissipate the membrane potential.
-
Incubate for 5 minutes at room temperature to allow for temperature equilibration and dye partitioning into the vesicles.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 412 nm, Emission: 482 nm).
-
To initiate the proton pumping activity, add ATP to a final concentration of 1-2 mM. A decrease in fluorescence (quenching) indicates the acidification of the vesicle interior.
-
Monitor the initial rate of fluorescence quenching.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound and hygrolidin in DMSO.
-
Pre-incubate the membrane vesicles with varying concentrations of the test compounds (or DMSO as a vehicle control) for 10-15 minutes at room temperature before initiating the assay as described in step 2.
-
Also, include a set of experiments with a known V-ATPase inhibitor like bafilomycin A1 as a positive control.
-
Measure the initial rate of ATP-dependent proton pumping for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound and hygrolidin are both promising macrolide compounds with demonstrated or potential V-ATPase inhibitory activity. Their structural similarity to the well-established bafilomycin family of inhibitors suggests a similar mechanism of action. However, the lack of publicly available, direct comparative studies on their V-ATPase inhibitory potency makes it difficult to definitively rank their efficacy. The provided experimental protocol offers a clear path for researchers to perform such a comparison. Further investigation into the specific V-ATPase inhibitory activities and isoform selectivity of this compound and hygrolidin is warranted to fully understand their therapeutic potential.
References
- 1. v-ATPase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bacterial | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Anti-Inflammatory Effects of TS 155-2: A Comparative Guide
Introduction
TS 155-2 is a novel macrocyclic lactone that has been identified as a potential anti-inflammatory agent. Its proposed mechanism involves the blockade of thrombin-evoked calcium entry into cells, a critical step in the inflammatory cascade.[1] This guide provides a comparative framework for validating the anti-inflammatory effects of this compound in vivo, presenting hypothetical data and detailed experimental protocols. The performance of this compound is compared against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac Sodium (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the hypothetical quantitative data from in vivo studies designed to assess the anti-inflammatory properties of this compound in comparison to Diclofenac Sodium and Celecoxib.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.52 ± 0.05 | 38.8 |
| This compound | 25 | 0.38 ± 0.04 | 55.3 |
| Diclofenac Sodium | 10 | 0.41 ± 0.06 | 51.8 |
| Celecoxib | 20 | 0.45 ± 0.05 | 47.1 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 1250 ± 150 | 1800 ± 200 |
| This compound | 10 | 850 ± 110 | 1100 ± 150 |
| This compound | 25 | 550 ± 90 | 750 ± 120 |
| Diclofenac Sodium | 10 | 700 ± 100 | 900 ± 130 |
| Celecoxib | 20 | 780 ± 120 | 980 ± 140 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[2][3]
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 & 3: this compound (10 and 25 mg/kg, p.o.).
-
Group 4: Diclofenac Sodium (10 mg/kg, p.o.) as a standard drug.[3]
-
Group 5: Celecoxib (20 mg/kg, p.o.) as a standard drug.
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.
-
Animals: Male BALB/c mice (20-25g) are used.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2 & 3: this compound (10 and 25 mg/kg, i.p.).
-
Group 4: Diclofenac Sodium (10 mg/kg, i.p.).
-
Group 5: Celecoxib (20 mg/kg, i.p.).
-
-
Procedure:
-
The respective treatments are administered intraperitoneally.
-
One hour after treatment, mice are challenged with an intraperitoneal injection of LPS (1 mg/kg).
-
Ninety minutes after the LPS injection, blood is collected via cardiac puncture.
-
-
Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow.
Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assays.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Caption: Arachidonic Acid Metabolism and COX Inhibition Pathway.
References
Comparative Analysis of Anti-Platelet Drugs: A Guide for Researchers
A comprehensive review of established anti-platelet agents and the experimental frameworks for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a comparative analysis of well-established anti-platelet drugs, including Aspirin, Clopidogrel, Ticagrelor, and Abciximab. It details their mechanisms of action, supported by signaling pathway diagrams, and presents key characteristics in a comparative table. Furthermore, it outlines standard experimental protocols, such as Light Transmission Aggregometry and Flow Cytometry, which are crucial for the evaluation of anti-platelet agents.
Note on TS 155-2: An initial investigation for the compound this compound revealed limited publicly available information. It is described as a macrocyclic lactone, related to hygrolidin, with a patent suggesting hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activity.[1] The proposed mechanism of action is the inhibition of calcium entry into the cell following thrombin stimulation.[1] However, beyond this initial patent, there is a notable absence of peer-reviewed literature and experimental data on this compound.[1] Consequently, a direct comparative analysis of this compound with established anti-platelet drugs is not feasible at this time. This guide, therefore, focuses on well-characterized anti-platelet agents to provide a framework for the evaluation of novel compounds like this compound, should further data become available.
Mechanisms of Action of Known Anti-Platelet Drugs
Anti-platelet drugs are a cornerstone in the prevention and treatment of atherothrombotic diseases.[2] They function by interfering with the process of platelet activation and aggregation.[2] The primary classes of anti-platelet agents are categorized based on their mechanism of action.
Cyclooxygenase (COX-1) Inhibitors: Aspirin
Aspirin is one of the most widely used anti-platelet drugs. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction. As platelets lack a nucleus, they cannot synthesize new COX-1, meaning the effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 7-10 days.
Caption: Aspirin's inhibition of the COX-1 enzyme.
P2Y12 Receptor Inhibitors: Clopidogrel and Ticagrelor
This class of drugs targets the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. ADP plays a crucial role in amplifying platelet activation and aggregation.
-
Clopidogrel: This is a prodrug that requires metabolic activation in the liver to its active form. The active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from binding and subsequently inhibiting platelet aggregation for the lifespan of the platelet.
-
Ticagrelor: Unlike clopidogrel, ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist. It does not require metabolic activation, leading to a faster onset of action. Its reversible binding means that platelet function can be restored more quickly upon discontinuation of the drug.
Caption: Inhibition of the P2Y12 receptor by Clopidogrel and Ticagrelor.
Glycoprotein IIb/IIIa Inhibitors: Abciximab
Glycoprotein (GP) IIb/IIIa receptors are the most abundant receptors on the platelet surface. Upon platelet activation, these receptors undergo a conformational change that enables them to bind to fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.
-
Abciximab: This is the Fab fragment of a chimeric human-murine monoclonal antibody. It binds to the GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and von Willebrand factor, thereby inhibiting the final common pathway of platelet aggregation.
Caption: Abciximab's blockade of the GPIIb/IIIa receptor.
Comparative Data of Known Anti-Platelet Drugs
The following table summarizes the key characteristics of the discussed anti-platelet drugs.
| Feature | Aspirin | Clopidogrel | Ticagrelor | Abciximab |
| Drug Class | COX-1 Inhibitor | P2Y12 Receptor Inhibitor (Thienopyridine) | P2Y12 Receptor Inhibitor (Cyclopentyltriazolopyrimidine) | Glycoprotein IIb/IIIa Inhibitor |
| Target | Cyclooxygenase-1 (COX-1) | P2Y12 ADP Receptor | P2Y12 ADP Receptor | Glycoprotein IIb/IIIa Receptor |
| Mechanism | Irreversible acetylation | Irreversible binding of active metabolite | Reversible, direct-acting antagonist | Monoclonal antibody binding |
| Prodrug | No | Yes | No | No |
| Onset of Action | Rapid (within 60 minutes) | Slow (requires metabolic activation) | Rapid | Rapid |
| Offset of Action | Long (lifespan of platelet) | Long (lifespan of platelet) | Short (reversible binding) | Relatively short (platelet turnover) |
Experimental Protocols for Evaluating Anti-Platelet Activity
Standardized laboratory methods are essential for assessing the efficacy of anti-platelet agents.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for measuring platelet aggregation.
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photocell.
Methodology:
-
Blood Collection: Whole blood is collected into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2500g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Aggregation Assay: The PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. An agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is then added to induce platelet aggregation. The change in light transmission is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The effect of an anti-platelet drug can be quantified by comparing the aggregation response in the presence and absence of the compound.
Caption: Workflow for Light Transmission Aggregometry.
Flow Cytometry
Flow cytometry is a powerful tool for analyzing multiple parameters of individual platelets in whole blood or PRP.
Principle: This technique uses fluorescently labeled antibodies to identify specific cell surface markers and activation states of platelets. As individual platelets pass through a laser beam, the scattered light and emitted fluorescence are detected, allowing for the quantification of different platelet populations.
Methodology:
-
Sample Preparation: Whole blood or PRP is incubated with fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., CD41/CD61, also known as GPIIb/IIIa) and activation markers (e.g., P-selectin/CD62P, activated GPIIb/IIIa). The drug being tested can be added before or after the addition of an agonist.
-
Staining: Samples are incubated to allow for antibody binding.
-
Acquisition: The stained samples are run on a flow cytometer. The instrument records the forward scatter (related to size), side scatter (related to granularity), and fluorescence intensity for each individual event.
-
Data Analysis: The platelet population is "gated" based on its characteristic light scatter properties and expression of platelet-specific markers. The expression of activation markers is then quantified within the platelet gate to determine the effect of the anti-platelet drug.
Caption: Workflow for Flow Cytometry-based platelet analysis.
Conclusion
The field of anti-platelet therapy is well-established, with several classes of drugs targeting distinct pathways of platelet activation and aggregation. The mechanisms of action of Aspirin, Clopidogrel, Ticagrelor, and Abciximab are well-characterized and provide a basis for the development and evaluation of new anti-platelet agents. The experimental protocols of Light Transmission Aggregometry and Flow Cytometry are fundamental tools for quantifying the efficacy of these compounds. While the publicly available information on this compound is currently insufficient for a detailed comparative analysis, the frameworks presented in this guide provide a clear pathway for the future evaluation of this and other novel anti-platelet therapies.
References
Unveiling the Antimicrobial Potential of TS 155-2 (JBIR-100): A Guide to its Activity and Mechanism
A comprehensive analysis of the available experimental data on the antimicrobial agent TS 155-2, also known as JBIR-100, is presented in this guide. It is important to note that while this guide provides a detailed overview of its biological activity based on a seminal study, a cross-validation of this compound activity across different laboratory settings has not been reported in the currently available scientific literature. The data herein is derived from a single, in-depth research publication.
This compound is a bafilomycin analogue and a member of the hygrolide family of antibiotics. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for various cellular processes. This guide focuses on its experimentally determined antimicrobial properties.
Comparative Antimicrobial Activity of this compound (JBIR-100)
The antimicrobial spectrum of this compound has been evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for each species. The results, summarized from the study by Molloy et al., are presented below.
| Microorganism | Type | Strain | MIC (µM) |
| Bacillus subtilis | Gram-positive Bacteria | 168 | 8 |
| Bacillus subtilis | Gram-positive Bacteria | ATCC 47096 | 8 |
| Bacillus sp. | Gram-positive Bacteria | Al Hakam | 4 |
| Enterococcus faecium | Gram-positive Bacteria | U503 (VRE) | 16 |
| Staphylococcus aureus | Gram-positive Bacteria | USA300 (MRSA) | 4 |
| Mycobacterium smegmatis | Actinobacterium | B-14616 | > 64 |
| Escherichia coli | Gram-negative Bacteria | DH5α | > 64 |
| Escherichia coli | Gram-negative Bacteria | MC1061 | > 64 |
| Pseudomonas putida | Gram-negative Bacteria | KT2440 | > 64 |
| Candida albicans | Fungus | > 128 | |
| Debaryomyces hansenii | Fungus | 8 | |
| Kluyveromyces lactis | Fungus | > 64 | |
| Saccharomyces cerevisiae | Fungus | > 64 | |
| Zygosaccharomyces rouxii | Fungus | 32 |
Mechanism of Action: Perturbation of the Bacterial Cell Membrane
Experimental evidence suggests that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This leads to membrane depolarization and ultimately cell death.
Mechanism of this compound on bacterial membranes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various microbial strains was determined using the broth microdilution method.
MIC assay workflow.
Protocol:
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
Two-fold serial dilutions of the compound are made in appropriate growth media in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under optimal growth conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Bacterial Growth Curve Analysis
To assess the effect of this compound on bacterial growth kinetics, growth curve analysis was performed.
Protocol:
-
A bacterial culture (e.g., Bacillus subtilis) is grown to the mid-logarithmic phase.
-
The culture is then treated with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) or a vehicle control (DMSO).
-
The optical density (OD) of the cultures is monitored at regular intervals over time using a spectrophotometer.
-
The OD values are plotted against time to generate growth curves, which illustrate the impact of the compound on bacterial proliferation.
Membrane Potential Assay
The effect of this compound on bacterial membrane potential was investigated using the fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)).
Protocol:
-
Bacterial cells are harvested and washed.
-
The cells are then incubated with various concentrations of this compound or a control.
-
The membrane potential-sensitive dye DiOC2(3) is added to the cell suspensions.
-
The fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
Alternatives and Comparative Landscape
This compound belongs to the class of V-ATPase inhibitors. Other well-known inhibitors in this class include Bafilomycin A1 and Concanamycin A. These compounds are widely used as research tools to study the function of V-ATPases in various biological processes. While these compounds share a common target, their specific activities, potencies, and off-target effects can vary.
It is critical to reiterate that direct comparative studies evaluating the antimicrobial efficacy of this compound against these alternatives under identical experimental conditions are not available in the published literature. Therefore, researchers should exercise caution when comparing data from different studies and consider performing their own head-to-head comparisons for specific applications.
This guide provides a foundational understanding of the antimicrobial properties of this compound based on the currently available scientific evidence. Further research, including independent validation in different laboratory settings and direct comparative studies, is necessary to fully elucidate its therapeutic and research potential.
Confirming the Target Specificity of microRNA-155 and its Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target specificity of microRNA-155 (miR-155), a key regulator in various cellular processes, and its therapeutic inhibitor, cobomarsen. The information presented herein is intended to assist researchers and drug development professionals in evaluating the on-target and potential off-target effects of modulating this critical signaling pathway.
Introduction to miR-155 and its Therapeutic Inhibition
MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a significant role in immunity, inflammation, and cancer. It functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Due to its oncogenic role in various hematological malignancies, miR-155 has emerged as a promising therapeutic target.
Cobomarsen (MRG-106) is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to specifically inhibit the function of miR-155. Understanding the target specificity of both endogenous miR-155 and its synthetic inhibitors is crucial for developing safe and effective therapies.
Quantitative Analysis of miR-155 Target Repression
The following table summarizes experimental data demonstrating the direct targeting and subsequent repression of key genes by miR-155. The data is derived from luciferase reporter assays and quantitative real-time PCR (qRT-PCR), two standard methods for validating miRNA targets.
| Target Gene | Function | Experimental System | Method | Fold Repression by miR-155 | Citation(s) |
| FOXO3a | Transcription factor involved in apoptosis and cell cycle arrest. | Human T-cells | Luciferase Reporter Assay | ~5-fold (80% repression) | [1] |
| SHIP1 | Inositol phosphatase, a negative regulator of PI3K/Akt signaling. | RAW 264.7 macrophages | Luciferase Reporter Assay | Significant repression (exact fold-change not specified) | [2] |
| SOCS1 | Suppressor of cytokine signaling, a negative regulator of JAK/STAT pathway. | HEK293 cells | Luciferase Reporter Assay | Significant inhibition | [3] |
| KGF | Keratinocyte growth factor, involved in epithelial-mesenchymal interactions. | HEK 293 and NIH3T3 cells | Luciferase Reporter Assay | Significant decrease | [4] |
Target Specificity of Cobomarsen (miR-155 Inhibitor)
| Metric | Experimental System | Observation | Implication for Specificity | Citation(s) |
| De-repression of miR-155 Targets | Cutaneous T-cell lymphoma (CTCL) cell lines | Increased expression of direct miR-155 targets. | Demonstrates on-target activity. | [5] |
| Proliferation Inhibition | Diffuse large B-cell lymphoma (DLBCL) cell lines | Reduced cell proliferation in miR-155-high cells. | Consistent with inhibition of oncogenic miR-155. | |
| Apoptosis Induction | DLBCL cell lines | Increased apoptosis in miR-155-high cells. | Consistent with inhibition of anti-apoptotic effects of miR-155. | |
| Inhibition of Downstream Pathways | Primary human activated T cells and MF cell lines | Reduced phosphorylation of AKT, ERK1/2, and STAT3. | Shows functional consequence of miR-155 inhibition. |
Experimental Protocols
Luciferase Reporter Assay for miRNA Target Validation
This assay is a standard method to determine if a miRNA directly binds to a target mRNA's 3' UTR.
-
Vector Construction: The 3' UTR of the putative target gene containing the predicted miRNA binding site is cloned downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. A control vector with a mutated seed region in the miRNA binding site is also created.
-
Cell Transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3' UTR) and a miRNA mimic (e.g., pre-miR-155) or a negative control miRNA. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Luciferase Activity Measurement: After 24-48 hours, cell lysates are collected, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in normalized luciferase activity in the presence of the specific miRNA mimic compared to the negative control indicates a direct interaction between the miRNA and the target 3' UTR. This effect should be abolished in the mutant construct.
Quantitative Real-Time PCR (qRT-PCR) for Target mRNA and miRNA Quantification
qRT-PCR is used to measure the change in the expression level of a target gene's mRNA upon miRNA modulation.
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissues of interest.
-
Reverse Transcription (RT): For mRNA, reverse transcription is performed using random primers or oligo(dT) primers to generate complementary DNA (cDNA). For miRNA, a specific stem-loop RT primer is used for the mature miRNA of interest to generate cDNA.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target mRNA or the mature miRNA. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) is used to detect and quantify the amplified PCR product in real-time.
-
Data Analysis: The expression level of the target gene is normalized to an endogenous control gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA). The relative fold change in expression is calculated using the ΔΔCt method.
Western Blotting for Target Protein Validation
Western blotting is used to detect changes in the protein level of a target gene following miRNA modulation.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected by an imager.
-
Data Analysis: The intensity of the protein band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Visualizations
Signaling Pathway of miR-155
Caption: Simplified signaling pathway of miR-155 and its key targets.
Experimental Workflow for Target Validation
Caption: Workflow for the experimental validation of miRNA targets.
References
- 1. miR-155, a Modulator of FOXO3a Protein Expression, Is Underexpressed and Cannot Be Upregulated by Stimulation of HOZOT, a Line of Multifunctional Treg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol phosphatase SHIP1 is a primary target of miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-155 Regulated Inflammation Response by the SOCS1-STAT3-PDCD4 Axis in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Keratinocyte Growth Factor as a Target of microRNA-155 in Lung Fibroblasts: Implication in Epithelial-Mesenchymal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobomarsen, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Metabolites in Cancer Research: STAT3 Inhibitors vs. Butyrate and Staurosporine
In the quest for novel cancer therapeutics, metabolites derived from microorganisms have emerged as a promising frontier. These natural compounds exhibit a remarkable diversity of chemical structures and biological activities, often targeting cellular pathways critical for cancer cell survival and proliferation. This guide provides a detailed comparison of three distinct classes of microbial metabolites in the context of cancer research: STAT3 inhibitors, the short-chain fatty acid Butyrate, and the protein kinase inhibitor Staurosporine.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy.
Overview of Compared Microbial Metabolites
This guide focuses on three metabolites that exemplify different anticancer strategies:
-
Microbial STAT3 Inhibitors (e.g., TS 155-2 concept): This class of compounds targets the Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently over-activated in many cancers.[1][2][3][4] Constitutive STAT3 signaling promotes cell proliferation, survival, and immune evasion, making it a prime therapeutic target.[1]
-
Butyrate: A short-chain fatty acid (SCFA) produced by the fermentation of dietary fiber by gut microbiota. Butyrate's primary anticancer mechanism involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can induce cancer cell apoptosis and cell cycle arrest.
-
Staurosporine: An alkaloid isolated from the bacterium Streptomyces staurosporeus. It is a potent, albeit non-selective, inhibitor of a wide range of protein kinases. Staurosporine is widely used in research as a powerful inducer of apoptosis through both caspase-dependent and independent pathways.
Mechanism of Action and Signaling Pathways
The therapeutic potential of these metabolites stems from their ability to modulate distinct and critical signaling pathways involved in tumorigenesis.
Microbial STAT3 Inhibitors
Constitutively active STAT3 is a key driver in many malignancies, promoting the transcription of genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and immune suppression (e.g., PD-L1). Microbial inhibitors can disrupt this pathway at various points, such as by preventing STAT3 dimerization, blocking its DNA binding, or inhibiting its upstream activators like JAK kinases. The inhibition of STAT3 signaling can lead to decreased tumor cell proliferation, induction of apoptosis, and a reduction in tumor-induced immunosuppression.
Caption: Simplified STAT3 signaling pathway and points of inhibition by microbial metabolites.
Butyrate
Butyrate exerts its anticancer effects primarily as a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as p21. This leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of Butyrate as an HDAC inhibitor leading to tumor suppressor gene expression.
Staurosporine
Staurosporine functions as a broad-spectrum ATP-competitive inhibitor of protein kinases, including Protein Kinase C (PKC) and cyclin-dependent kinases (CDKs). Its potent pro-apoptotic effect is mediated through the intrinsic (mitochondrial) pathway. It can activate pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases (like caspase-9 and caspase-3). Staurosporine can also induce apoptosis through caspase-independent mechanisms, making it a robust tool for apoptosis research.
Caption: Staurosporine induces apoptosis via the intrinsic mitochondrial pathway.
Comparative Efficacy Data
The following table summarizes representative quantitative data on the efficacy of these metabolites against various cancer cell lines. It is important to note that efficacy is highly dependent on the cancer type and the specific experimental conditions.
| Metabolite | Cancer Type | Assay | Metric | Concentration/Dose | Result | Reference |
| Butyrate | Colon Cancer | Cell Proliferation | Inhibition | 5 mM | Induces G0/G1 cell cycle arrest | |
| Butyrate | Breast Cancer | Cell Viability | Inhibition | Dose-dependent | Suppresses viability, migration, and invasion | |
| Butyrate | Pancreatic Cancer | Chemosensitization | Apoptosis | Not specified | Enhances Gemcitabine-induced apoptosis | |
| Staurosporine | Leukemia (U-937) | Apoptosis | % Apoptotic Cells | 1 µM (24h) | 38% | |
| Staurosporine | Leukemia (U-937) | Apoptosis | % Apoptotic Cells | 0.5 µM (18h) | 18% | |
| Staurosporine | Pancreatic (Panc-1) | Apoptosis | Caspase-9 Activation | 1 µM | Significant increase | |
| STAT3 Inhibitors | Myeloma (U266) | Apoptosis | Bcl-xL Expression | Not specified | Inhibition of Bcl-xL and induced apoptosis | |
| STAT3 Inhibitors | Breast (MDA-MB-231) | Immune Checkpoint | PD-L1 Expression | Not specified | Decreased PD-L1 levels |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents. Below are outlines of standard protocols used in the cited research.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the microbial metabolite (e.g., Butyrate, Staurosporine) for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat them with the test compound (e.g., Staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as STAT3, Bcl-2, or cleaved caspase-3.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Outlook
The study of microbial metabolites offers a rich pipeline for the discovery of novel anticancer agents.
-
Microbial STAT3 inhibitors represent a targeted therapy approach, aiming to shut down a central oncogenic signaling hub. Their specificity is key to minimizing off-target effects, and future research will focus on discovering and developing more potent and selective inhibitors from microbial sources.
-
Butyrate exemplifies a metabolite with a dual role in gut health and cancer prevention. Its action as an HDAC inhibitor connects diet, the microbiome, and cancer epigenetics. Clinical translation may involve dietary interventions or the use of butyrate-producing probiotics to enhance cancer therapy.
-
Staurosporine , while too non-selective for therapeutic use, remains an invaluable research tool that has paved the way for the development of more specific kinase inhibitor drugs. Its powerful pro-apoptotic activity highlights the potential of targeting kinase signaling in cancer.
References
An Independent Verification of the Hypothetical Antihypertensive Properties of TS 155-2
A Comparative Guide for Researchers
Disclaimer: There is currently no direct experimental evidence in the public scientific literature to support the claim that TS 155-2 (also known as JBIR-100) possesses antihypertensive properties. This guide provides a theoretical comparison based on its known mechanism of action and contrasts it with established antihypertensive agents. The information presented is intended to stimulate further research and should not be interpreted as a confirmation of antihypertensive efficacy.
This compound is a macrocyclic lactone of the hygrobafilomycin family, produced by Streptomyces varsoviensis.[1][2] Its primary documented biological activities are antimicrobial and anticancer.[1][2] However, one of its known molecular actions—the inhibition of thrombin-stimulated calcium entry into cells—provides a hypothetical basis for potential effects on blood pressure regulation. This guide will explore this hypothesis by comparing this compound to a well-established class of antihypertensive drugs, the Calcium Channel Blockers (CCBs).
Comparative Analysis of General Properties
This table contrasts the known characteristics of this compound with those of dihydropyridine Calcium Channel Blockers, a common class of drugs used to treat hypertension.
| Feature | This compound (JBIR-100) | Dihydropyridine Calcium Channel Blockers (e.g., Amlodipine) |
| Drug Class | Macrocyclic Lactone (Hygrobafilomycin) | Dihydropyridine |
| Source | Natural product from Streptomyces varsoviensis | Synthetic |
| Primary Confirmed Bioactivity | Antimicrobial, Anticancer | Antihypertensive, Antianginal |
| Established Mechanism of Action | Inhibition of thrombin-stimulated calcium entry, V-ATPase inhibition | Blockade of L-type voltage-gated calcium channels in vascular smooth muscle.[3] |
| Direct Evidence for Antihypertension | None available in public literature | Extensive clinical trial data |
Experimental Protocols
As there are no published studies on the antihypertensive effects of this compound, this section outlines the necessary experimental protocols to verify such properties.
In Vitro Assessment of Vasoactivity
-
Objective: To determine if this compound can induce relaxation of vascular smooth muscle.
-
Methodology:
-
Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rats).
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine or angiotensin II.
-
Once a stable contraction is achieved, apply cumulative concentrations of this compound to the organ bath.
-
Record changes in isometric tension to determine if this compound induces dose-dependent relaxation.
-
As a control, perform the same experiment with a known vasodilator, such as a dihydropyridine CCB.
-
In Vivo Assessment of Blood Pressure
-
Objective: To determine if this compound can lower blood pressure in a living organism.
-
Methodology:
-
Utilize a hypertensive animal model (e.g., spontaneously hypertensive rats, SHRs).
-
Implant telemetry devices to allow for continuous and stress-free monitoring of blood pressure and heart rate.
-
After a baseline recording period, administer this compound to the animals via an appropriate route (e.g., oral gavage or intravenous infusion).
-
Administer a vehicle control to a separate cohort of animals.
-
Monitor blood pressure and heart rate for a defined period post-administration to assess any changes from baseline compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Hypothetical Antihypertensive Mechanism of this compound
The potential for this compound to influence blood pressure is predicated on its ability to inhibit calcium influx. In vascular smooth muscle, contraction is triggered by an increase in intracellular calcium concentration. While established CCBs block L-type voltage-gated calcium channels directly, this compound is known to inhibit calcium entry following stimulation by thrombin. Thrombin is a serine protease involved in the coagulation cascade, and there is evidence to suggest that thrombin activity is elevated in hypertension. By inhibiting a thrombin-mediated pathway of calcium entry, this compound could theoretically lead to vasodilation and a reduction in blood pressure.
Caption: Hypothetical signaling pathway of this compound's potential antihypertensive effect.
Proposed Experimental Workflow for Verification
To move from a hypothetical to an evidence-based understanding of this compound's antihypertensive properties, a structured experimental workflow is necessary.
Caption: Proposed experimental workflow to verify the antihypertensive properties of this compound.
References
- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Combining miR-155 Modulation with Anticancer Compounds
For Immediate Release
A deep dive into the synergistic effects of modulating microRNA-155 (miR-155) in combination with established anticancer agents reveals promising avenues for enhancing therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data, detailed methodologies, and the underlying signaling pathways, underscoring the potential of miR-155 as a combination therapy target.
MicroRNA-155, a small non-coding RNA, has been identified as a key regulator in various cancers, influencing processes like cell proliferation, apoptosis, and drug resistance. Its consistent upregulation in many tumor types has made it a compelling target for therapeutic intervention. This guide synthesizes findings on the synergistic effects of inhibiting miR-155 in conjunction with conventional chemotherapeutic agents and targeted therapies, offering a data-driven perspective on this emerging strategy.
Quantitative Analysis of Synergistic Effects
The combination of miR-155 inhibitors with other anticancer drugs has shown significant synergistic effects in preclinical studies. This synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
Combination with Cetuximab in Triple-Negative Breast Cancer
In a study involving EGFR-overexpressed triple-negative breast cancer (TNBC) cell lines, the combination of a miR-155-5p antagomir (an inhibitor of miR-155) with the EGFR inhibitor cetuximab demonstrated a synergistic inhibition of cell proliferation. The IC50 value of cetuximab was significantly reduced when combined with the miR-155-5p antagomir, and the calculated CI values were less than 0.9, confirming a synergistic effect.
| Cell Line | Treatment | IC50 of Cetuximab (μg/mL) | Combination Index (CI) |
| MDA-MB-231 (EGFR-overexpressed) | Cetuximab alone | 16.01 | - |
| Cetuximab + miR-155-5p antagomir (10 nM) | 7.51 | < 0.9 | |
| MDA-MB-468 (EGFR-overexpressed) | Cetuximab alone | 20.08 | - |
| Cetuximab + miR-155-5p antagomir (10 nM) | 9.19 | < 0.9 |
Reversal of Doxorubicin Resistance in Lung Cancer
Upregulation of miR-155 has been associated with resistance to the chemotherapeutic agent doxorubicin. In a doxorubicin-resistant human lung cancer cell line (A549/dox), the knockdown of miR-155 led to a significant resensitization of the cells to the drug. This was evidenced by a substantial decrease in the IC50 value of doxorubicin.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) |
| A549/dox | Doxorubicin alone | 16.4 |
| Doxorubicin + miR-155 knockdown | 7.61 |
Enhancing Cisplatin Sensitivity
Underlying Signaling Pathways and Mechanisms of Synergy
The synergistic effects of miR-155 inhibition with other anticancer drugs are rooted in the complex signaling networks that this microRNA regulates. By targeting multiple downstream molecules, miR-155 influences key cancer-related pathways. Combining a miR-155 inhibitor with a drug that targets a parallel or downstream component of these pathways can lead to a more potent antitumor response.
Caption: miR-155 signaling pathways involved in drug resistance.
Inhibition of miR-155 can lead to the upregulation of tumor suppressor genes and pro-apoptotic factors, while simultaneously downregulating proteins involved in drug efflux and pro-survival signaling. When combined with a chemotherapeutic agent that induces DNA damage (like cisplatin or doxorubicin) or a targeted therapy that blocks a specific oncogenic driver (like cetuximab), the result is a multi-pronged attack on the cancer cell's survival mechanisms.
Experimental Protocols for Evaluating Synergy
The assessment of synergistic effects is a critical component of preclinical drug combination studies. A widely accepted methodology is the Chou-Talalay method, which provides a quantitative framework for analyzing the interactions between two or more drugs.
Workflow for Synergy Analysis
Caption: Experimental workflow for determining drug synergy.
1. Cell Culture and Treatment:
-
Cancer cell lines of interest are cultured under standard conditions.
-
Cells are treated with a range of concentrations of the miR-155 inhibitor and the other compound, both individually and in combination. The combinations are typically tested at a constant ratio of the two drugs.
2. Cell Viability/Proliferation Assays:
-
Following treatment for a specified duration (e.g., 48-72 hours), cell viability or proliferation is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
3. Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each individual drug and the combinations are generated.
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
The Chou-Talalay method is then applied, often using software like CompuSyn, to calculate the Combination Index (CI). The CI is a quantitative measure of the interaction between the drugs, where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
4. Further Mechanistic Studies:
-
To elucidate the mechanisms underlying the observed synergy, further experiments such as Western blotting, qRT-PCR, and apoptosis assays (e.g., Annexin V/PI staining) can be performed to assess the expression of relevant proteins and genes in the signaling pathways affected by the drug combination.
Conclusion
The modulation of miR-155 in combination with other anticancer agents represents a compelling therapeutic strategy. The available data strongly suggest that inhibiting miR-155 can synergistically enhance the efficacy of both chemotherapy and targeted therapies. This approach has the potential to overcome drug resistance, reduce required drug dosages, and ultimately improve patient outcomes. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic potential of this combination approach. This guide provides a foundational understanding for researchers to build upon in the development of next-generation cancer treatments.
Safety Operating Guide
Proper Disposal Procedures for TS 155-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for TS 155-2, a macrocyclic lactone used in research.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 1314486-37-7), this guide is based on general best practices for the disposal of research-grade chemical compounds with unknown toxicity and environmental impact. It is crucial to supplement these recommendations with a risk assessment specific to your facility's capabilities and local regulations.
Essential Safety and Handling Information
Before disposal, it is critical to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
General Handling Precautions:
-
Avoid inhalation of any dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Protocol
The following protocol outlines a recommended procedure for the disposal of this compound and associated contaminated materials.
1. Decontamination of Labware and Surfaces:
-
Glassware and Equipment: All labware and equipment that have come into contact with this compound should be decontaminated. A common and effective method is to rinse the items multiple times with a suitable solvent in which this compound is soluble. Solvents such as ethanol, methanol, DMF, and DMSO are appropriate choices. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate benchtops and other surfaces by wiping them down with a cloth soaked in a suitable solvent. The contaminated wipes must be disposed of as hazardous waste.
2. Disposal of Unused or Waste this compound:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. This container must be designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including the solvent rinsate from decontamination, must be collected in a sealed and properly labeled hazardous waste container. Ensure that the waste container is compatible with the solvents used.
3. Packaging and Labeling of Waste:
-
Container Selection: Use only approved, leak-proof containers for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 1314486-37-7
-
The primary hazards (e.g., "Caution: Research chemical with unknown toxicity").
-
The date of accumulation.
-
4. Storage and Final Disposal:
-
Temporary Storage: Store the labeled hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Quantitative Data
Due to the absence of a publicly available Safety Data Sheet (SDS), no specific quantitative data for disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization data) can be provided. The precautionary principle of treating the substance as hazardous waste should be followed.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the step-by-step guidance provided above is based on established best practices for chemical waste management in a laboratory setting. Adherence to your institution's specific protocols for hazardous waste disposal is mandatory.
Disclaimer: The information provided in this document is intended as a general guide. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling TS 155-2
Essential Safety and Handling Guide for TS 155-2
This document provides immediate, essential safety and logistical information for handling the macrolide antibiotic this compound (also known as JBIR 100). The following procedures are based on general best practices for handling potent antibiotics in a laboratory setting and information from available safety data. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Quantitative Data Summary
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a complete set of quantitative physical and toxicological properties for this compound is not publicly available. The following table summarizes the available information.
| Property | Value | Source |
| Chemical Formula | C₃₉H₆₀O₁₁ | N/A |
| Molecular Weight | 704.9 g/mol | N/A |
| Physical State | Solid | N/A |
| Boiling Point | 824.6 ± 65.0 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 242.9 ± 27.8 °C (Predicted) | N/A |
| Solubility | Soluble in DMF, DMSO, and Ethanol | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| LD50 (Oral) | Data not available | N/A |
| LD50 (Dermal) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
1. Risk Assessment and Preparation:
-
Before handling, conduct a thorough risk assessment for the planned experiment.
-
Ensure that a properly functioning chemical fume hood is available.
-
Verify that all necessary Personal Protective Equipment (PPE) is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves that meet the ASTM D6978 standard. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A disposable, low-permeability gown or a clean lab coat must be worn.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used.
3. Handling Procedure:
-
All handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Use dedicated spatulas and glassware.
-
After handling, thoroughly wash hands with soap and water.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a soap and water wash.
Operational and Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.
1. Waste Segregation:
-
All materials contaminated with this compound (e.g., gloves, pipette tips, vials, absorbent materials) are considered hazardous chemical waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste containing this compound in a labeled, leak-proof container.
-
The label should clearly state "Hazardous Waste: Contains Antibiotic this compound".
3. Disposal Procedure:
-
Unused or waste this compound should be treated as hazardous chemical waste.
-
Do not pour solutions containing this compound down the drain.
-
Stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal by a licensed facility.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration at a licensed facility is the recommended method for the final disposal of antibiotic waste.
Visualized Workflows
Personal Protective Equipment (PPE) Selection Workflow
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
